IGF-1R inhibitor-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24FN7O2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-fluoro-6-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C24H24FN7O2/c1-32-9-7-13-11-19(34-2)18(10-14(13)12-32)29-24-30-22-15(6-8-27-22)23(31-24)28-17-5-3-4-16(25)20(17)21(26)33/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,26,33)(H3,27,28,29,30,31) |
InChI Key |
FDCFRUWNFPYFBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of IGF-1R Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub, playing a pivotal role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of IGF-1R inhibitor-2, a potent and specific small molecule inhibitor of the IGF-1R tyrosine kinase. This document details the inhibitor's effects on downstream signaling pathways, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization.
Introduction to IGF-1R Signaling
The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation. The aberrant activation of these pathways is a common feature in many human cancers.
This compound: A Potent Kinase Inhibitor
This compound, also referred to as "example 121" in patent literature, is a small molecule inhibitor designed to target the ATP-binding pocket of the IGF-1R kinase domain.
Chemical Identity:
-
Chemical Name: 2-fluoro-6-((2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide
-
Molecular Formula: C24H24FN7O2
-
Molecular Weight: 461.49 g/mol
-
CAS Number: 1116236-15-7
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the IGF-1R kinase domain. By occupying the ATP-binding site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor and other substrate proteins. This blockade of autophosphorylation is the critical first step in its inhibitory action, leading to the suppression of all downstream signaling cascades initiated by IGF-1R activation.
Inhibition of Downstream Signaling Pathways
The efficacy of this compound is demonstrated by its ability to modulate the phosphorylation status of key downstream effector proteins. Inhibition of IGF-1R autophosphorylation directly prevents the recruitment and phosphorylation of adaptor proteins such as Insulin Receptor Substrate (IRS), which are essential for propagating the signal.
-
PI3K/AKT Pathway: By preventing the activation of PI3K, this compound leads to a significant reduction in the phosphorylation of AKT at key residues (Threonine 308 and Serine 473). This, in turn, inhibits the downstream effects of AKT, including the phosphorylation of mTOR and its substrates, ultimately leading to decreased cell survival and proliferation.
-
RAS/MAPK Pathway: Inhibition of IGF-1R also abrogates the activation of the RAS/RAF/MEK/ERK cascade. This is observed as a decrease in the phosphorylation of ERK1/2 (p44/42 MAPK). The suppression of this pathway contributes to the anti-proliferative effects of the inhibitor.
The following diagram illustrates the points of intervention of this compound in the IGF-1R signaling network.
An In-Depth Technical Guide to IGF-1R Inhibitor-2 (Example 121)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to IGF-1R Signaling
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers two major downstream signaling cascades:
-
The PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates AKT, a key signaling node that promotes cell survival by inhibiting apoptosis and stimulates cell growth through the activation of the mammalian Target of Rapamycin (mTOR).
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression related to cell proliferation and differentiation. The activation of IGF-1R can also lead to the activation of the RAS-RAF-MEK-ERK cascade, which results in the phosphorylation of transcription factors that drive cell cycle progression.
Given its central role in promoting cell growth and survival, the IGF-1R is a compelling target for anti-cancer drug development. Overexpression or aberrant activation of IGF-1R is observed in numerous malignancies and is often associated with resistance to conventional cancer therapies.
Physicochemical Properties of IGF-1R Inhibitor-2 (Example 121)
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1116236-15-7 |
| Molecular Formula | C24H24FN7O |
| Molecular Weight | 461.49 g/mol |
Mechanism of Action
This compound (example 121) functions as an inhibitor of the IGF-1R.[1] By targeting this receptor, the inhibitor is expected to block the downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival. The primary proposed mechanism is the downregulation of IGF-1R, which can reverse the transformed phenotype of tumor cells and potentially render them more susceptible to apoptosis.[1]
Signaling Pathway Diagram
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Quantitative Data (Illustrative)
While specific experimental data for this compound (example 121) is not publicly available, the following tables illustrate the types of quantitative data typically generated for such a compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| IGF-1R | Data not available |
| Insulin Receptor (IR) | Data not available |
| Other related kinases | Data not available |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| MCF-7 (Breast Cancer) | Proliferation | Data not available |
| HCT116 (Colon Cancer) | Proliferation | Data not available |
| A549 (Lung Cancer) | Proliferation | Data not available |
Cellular IC50 values indicate the potency of the inhibitor in a cellular context.
Experimental Protocols (General)
The following are generalized protocols for key experiments used to characterize IGF-1R inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the purified IGF-1R kinase domain.
Methodology:
-
Reagents: Recombinant human IGF-1R kinase domain, substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor.
-
Detection: The level of substrate phosphorylation is quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®), or ELISA.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines known to express IGF-1R are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the IGF-1R inhibitor for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blotting for Phospho-IGF-1R and Downstream Signaling
This technique is used to confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of IGF-1R and key downstream proteins like AKT and ERK.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor for a short period, followed by stimulation with IGF-1 to activate the pathway.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of IGF-1R, AKT, and ERK, followed by incubation with secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence or fluorescence.
Experimental Workflow Diagram
Caption: General Experimental Workflow for an IGF-1R Inhibitor.
Conclusion
This compound (example 121) is a small molecule designed to target the IGF-1R signaling pathway, a key driver in many cancers. While detailed public data on its biological activity is limited, its identification as an IGF-1R inhibitor places it within a well-validated class of anti-cancer agents. The methodologies and illustrative data presented in this guide provide a framework for understanding the preclinical characterization of such compounds. Further research and publication of specific data for this compound will be necessary to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: IGF-1R Inhibitor-2 (CAS 1116236-15-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGF-1R inhibitor-2, with the Chemical Abstracts Service (CAS) number 1116236-15-7, is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a key mediator of cell growth, differentiation, and survival, IGF-1R is a compelling target in oncology. Overexpression and aberrant signaling of the IGF-1R pathway are implicated in the pathogenesis and progression of numerous cancers. This document provides a comprehensive technical overview of this compound, including its biochemical activity, mechanism of action, and the experimental protocols for its evaluation, based on available data.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1116236-15-7 |
| Molecular Formula | C₂₄H₂₄FN₇O₂ |
| Molecular Weight | 461.50 g/mol |
| Synonyms | 2-fluoro-6-({2-[(6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide, Example 121 (from patent WO2009020990 A1) |
Biochemical and Pharmacological Data
The primary mechanism of action of this compound is the direct inhibition of the IGF-1R tyrosine kinase activity. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The inhibitory activity of this compound has been quantified in various biochemical and cellular assays.
In Vitro Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values for this compound against IGF-1R and other related kinases. This data is crucial for understanding the potency and selectivity of the compound.
| Target Kinase | IC₅₀ (nM) |
| IGF-1R | < 10 |
| Insulin Receptor (InsR) | 10 - 100 |
| Anaplastic Lymphoma Kinase (ALK) | 100 - 500 |
Note: The IC₅₀ values are sourced from the patent document WO2009020990 A1. The exact values are categorized into ranges within the source document.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by disrupting the IGF-1R signaling cascade. The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This event initiates a cascade of downstream signaling, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell proliferation, survival, and motility. By inhibiting the initial autophosphorylation step, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
An In-depth Technical Guide to the Downstream Signaling Pathways of IGF-1R and Their Inhibition by BMS-536924
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways regulated by the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the effects of its inhibition by the small molecule inhibitor, BMS-536924. This document details the key molecular cascades, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for the assays cited.
Introduction to IGF-1R Signaling
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling network is frequently implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2] Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. These events are primarily transduced through two major pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2][3] A third, less canonical pathway involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins has also been identified.[1][3][4]
Core Downstream Signaling Pathways of IGF-1R
The activation of IGF-1R leads to the recruitment and phosphorylation of intracellular substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc (Src homology 2 domain-containing). These adaptor proteins serve as hubs to propagate signals downstream.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Upon IGF-1R activation, phosphorylated IRS proteins recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis.[1][3]
The Ras/MAPK Pathway
The Ras/MAPK pathway is a critical signaling cascade that primarily regulates cell proliferation and differentiation. Following IGF-1R activation, the adaptor protein Shc binds to the phosphorylated receptor and recruits the Grb2-SOS complex. This complex activates the small GTPase Ras, which in turn initiates a kinase cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (Extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression.[1][3]
The JAK/STAT Pathway
In addition to the two primary pathways, IGF-1R can also signal through the JAK/STAT pathway. Upon IGF-1 stimulation, JAK1 can be activated, leading to the phosphorylation and activation of STAT1 and STAT3.[5][6] Activated STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[3][4]
Inhibition of IGF-1R Signaling by BMS-536924
BMS-536924 is a potent and selective, ATP-competitive small molecule inhibitor of IGF-1R and the closely related Insulin Receptor (IR).[7][8] By binding to the kinase domain of these receptors, BMS-536924 prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
Quantitative Data for BMS-536924 Inhibition
The inhibitory activity of BMS-536924 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Reference |
| IGF-1R | Cell-free kinase assay | 100 | [7][8] |
| Insulin Receptor (IR) | Cell-free kinase assay | 73 | [7][8] |
| FAK | Cell-free kinase assay | 150 | |
| Lck | Cell-free kinase assay | 341 | |
| CD8-IGF-IR-MCF10A cells | Cell growth assay | 480 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of IGF-1R inhibitors on downstream signaling pathways.
Western Blot Analysis of PI3K/Akt and MAPK Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways following treatment with an IGF-1R inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for 24 hours.
-
Pre-incubate the cells with various concentrations of BMS-536924 for 1 hour.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10 minutes.[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
IGF-1R Kinase Assay
This protocol is used to determine the in vitro inhibitory activity of a compound against the IGF-1R kinase.
Materials:
-
Recombinant human IGF-1R kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
BMS-536924 or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing kinase buffer, recombinant IGF-1R enzyme, and the substrate peptide in a microplate.
-
Add serial dilutions of BMS-536924 or a vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of an IGF-1R inhibitor on the metabolic activity and viability of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
BMS-536924 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BMS-536924 or a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[10]
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.
Caption: IGF-1R Downstream Signaling Pathways and Inhibition by BMS-536924.
Caption: A simplified workflow for Western Blot analysis.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Characterization of insulin-like growth factor-1-induced activation of the JAK/STAT pathway in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-536924 | Src | IGF-1R | FAK | MEK | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
The Role of Small Molecule IGF-1R Inhibitors in Apoptosis: A Technical Guide
Abstract
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical mediator of cell growth, proliferation, and survival.[1] Its signaling network is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[1] Small molecule inhibitors of IGF-1R have emerged as a promising class of anti-cancer agents, primarily through their ability to induce programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the role of these inhibitors in apoptosis, detailing the underlying signaling pathways, quantitative effects on cancer cells, and the experimental protocols used to assess their pro-apoptotic activity.
The IGF-1R Signaling Pathway and Its Role in Cell Survival
The IGF-1R is a receptor tyrosine kinase that, upon binding its ligands IGF-1 or IGF-2, undergoes autophosphorylation and activates downstream signaling cascades.[1][2] Two major pro-survival pathways are initiated: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[3]
Activation of the PI3K/AKT pathway leads to the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad, and promotes cell survival through the activation of mTOR.[1][4][5] The Ras/Raf/MAPK pathway primarily regulates cell proliferation and differentiation.[1] By activating these pathways, IGF-1R signaling effectively suppresses apoptotic machinery and promotes cell viability. Overexpression of IGF-1R, common in many tumor types, therefore confers a significant survival advantage to cancer cells.[1][4]
Mechanism of Action of IGF-1R Inhibitors in Inducing Apoptosis
Small molecule IGF-1R inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation.[6] This blockade of IGF-1R activation leads to the suppression of the downstream PI3K/AKT and MAPK signaling pathways. The abrogation of these pro-survival signals renders cancer cells susceptible to apoptosis.[7][8] Downregulation of IGF-1R signaling can reverse the transformed phenotype of tumor cells and sensitize them to apoptotic stimuli.[7][8]
The induction of apoptosis by IGF-1R inhibitors is a key mechanism of their anti-tumor activity.[9] By inhibiting the phosphorylation of AKT, these inhibitors prevent the inactivation of pro-apoptotic proteins. This can lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Quantitative Analysis of Apoptosis Induction
The pro-apoptotic effects of small molecule IGF-1R inhibitors have been quantified in numerous studies. These analyses typically involve measuring the half-maximal inhibitory concentration (IC50) for cell viability and directly assessing markers of apoptosis.
| Inhibitor | Cell Line | Assay | Result | Reference |
| Linsitinib (OSI-906) | IGF-1R expressing cell line | Proliferation Assay | -78% inhibition at 31,612.5 ng/mL | [10] |
| TSH-R expressing cell line | Proliferation Assay | -75% inhibition at 31,612.5 ng/mL | [10] | |
| IGF-1R expressing cell line | Caspase-3/7 Activity | +6.24 relative to control at 31,612.5 ng/mL | ||
| TSH-R expressing cell line | Caspase-3/7 Activity | +5.53 relative to control at 31,612.5 ng/mL | ||
| NVP-AEW541 | Cell-free assay | IC50 (IGF-1R) | 150 nM | [11] |
| Cell-free assay | IC50 (InsR) | 140 nM | [11] | |
| GSK1838705A | Cell-free assay | IC50 (IGF-1R) | 2.0 nM | [11] |
| Cell-free assay | IC50 (InsR) | 1.6 nM | [11] | |
| Cell-free assay | IC50 (ALK) | 0.5 nM | [11] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., GEO colorectal cancer cells) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of the IGF-1R inhibitor in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with varying concentrations of the IGF-1R inhibitor or vehicle control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7]
-
Cell Lysis and Substrate Cleavage: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing treated cells. This lyses the cells and allows the caspase enzyme to cleave the pro-luminescent substrate.[7]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, and phosphorylated forms of AKT and ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: IGF-1R signaling and inhibition leading to apoptosis.
Caption: Experimental workflow for assessing apoptosis.
Conclusion
Small molecule inhibitors of IGF-1R represent a potent class of anti-cancer agents that exert their therapeutic effect in large part by inducing apoptosis. By effectively shutting down the pro-survival signaling of the PI3K/AKT and MAPK pathways, these inhibitors expose a critical vulnerability in cancer cells that are dependent on IGF-1R for their growth and survival. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of IGF-1R inhibitors as a valuable strategy in oncology.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibitors of the IGF-1R/IR axis for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
An In-Depth Technical Guide to IGF-1R Inhibitor II (PQ401)
A Note on Nomenclature: The designation "IGF-1R inhibitor-2" is ambiguous in publicly available scientific and commercial literature. It can refer to at least two distinct chemical entities. This guide focuses on the well-characterized compound, N-(2-Methoxy-5-chlorophenyl)-N'-(2-methylquinolin-4-yl)-urea , also known as PQ401 and IGF-1R Inhibitor II . This compound has been the subject of peer-reviewed studies, providing the necessary data for a comprehensive technical overview, including detailed experimental protocols and an understanding of its mechanism of action.
Core Chemical and Physical Properties
PQ401 is a cell-permeable, small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Its core structure is a phenylquinolinyl-urea.
Table 1: Chemical Identifiers and Properties of PQ401
| Property | Value |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-N'-(2-methylquinolin-4-yl)urea |
| Synonyms | IGF-1R Inhibitor II, PQ401 |
| CAS Number | 196868-63-0 |
| Molecular Formula | C₁₈H₁₆ClN₃O₂ |
| Molecular Weight | 341.79 g/mol |
| Appearance | White solid |
| Solubility | DMSO: 10 mg/mL, Ethanol: 3 mg/mL |
| InChI Key | YBLWOZUPHDKFOT-UHFFFAOYSA-N |
Table 2: Pharmacological Properties of PQ401
| Parameter | Value | Cell Type/System |
| IC₅₀ (IGF-1R Autophosphorylation) | <1 µM | Cell-free kinase assay |
| IC₅₀ (Ligand-induced Autophosphorylation) | 12 µM | MCF-7 cells |
| IC₅₀ (Cell Growth Inhibition) | 8 µM | MCF-7 cells |
| IC₅₀ (Cell Growth Inhibition) | 15 µM | MCNeuA cells |
Mechanism of Action and Signaling Pathway
PQ401 exerts its inhibitory effect on the IGF-1R signaling pathway. The Insulin-like Growth Factor 1 Receptor is a receptor tyrosine kinase that, upon binding its ligand (IGF-1), undergoes autophosphorylation. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, growth, and survival.
PQ401 is believed to indirectly block the ATP-binding site of the IGF-1R kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling molecules. This inhibition of the IGF-1R pathway ultimately leads to decreased cell growth and the induction of apoptosis in cancer cells that are dependent on this pathway for survival.
Experimental Protocols
The following are detailed methodologies for key experiments involving PQ401, based on published research.
In Vitro IGF-1R Kinase Assay
This assay determines the direct inhibitory effect of PQ401 on the enzymatic activity of the IGF-1R kinase domain.
Methodology:
-
Reagents: Recombinant IGF-1R kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP (with γ-³²P-ATP), PQ401 at various concentrations, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100).
-
Procedure:
-
The IGF-1R kinase domain is incubated with varying concentrations of PQ401 in the kinase buffer for 10-15 minutes at room temperature.
-
The kinase reaction is initiated by adding the Poly(Glu, Tyr) substrate and ATP (spiked with γ-³²P-ATP).
-
The reaction is allowed to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed multiple times with phosphoric acid to remove unincorporated ATP.
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each PQ401 concentration, and the IC₅₀ value is determined by non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of PQ401 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, U87MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of PQ401 or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated.
An In-Depth Technical Guide on IGF-1R Inhibitor-2 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Core Principals of IGF-1R Inhibition in Oncology
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[1][2] Its signaling pathway is crucial for normal physiological processes, but its dysregulation is frequently implicated in the development and progression of various cancers.[1][3][4] Overexpression of IGF-1R and its ligands, IGF-1 and IGF-2, can lead to neoplastic transformation, tumor growth, and resistance to conventional cancer therapies.[3][4][5] Consequently, the IGF-1R has emerged as a compelling therapeutic target in oncology.[1][6]
IGF-1R inhibitor-2 represents a class of small molecules designed to block the kinase activity of the IGF-1R, thereby attenuating its downstream signaling cascades.[7] Inhibition of IGF-1R can reverse the transformed phenotype of tumor cells and induce apoptosis, making it a promising strategy for cancer treatment.[7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domain.[8][9] This activation triggers the recruitment and phosphorylation of substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc.[10] These events initiate two major downstream signaling pathways:
-
The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[11]
-
The Ras/Raf/MEK/MAPK Pathway: This cascade is primarily involved in regulating cell differentiation, proliferation, and survival.[11]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade effectively abrogates the downstream signaling of both the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Preclinical Data Summary
A substantial body of preclinical evidence supports the anti-tumor activity of IGF-1R inhibitors. These studies have demonstrated their efficacy in various cancer cell lines and in vivo tumor models.[6]
In Vitro Efficacy
The potency of IGF-1R inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-free kinase assays and cell-based proliferation assays.
| Inhibitor Name | Target(s) | IC50 (IGF-1R, cell-free) | IC50 (InsR, cell-free) | Cell Line Examples & Notes |
| Linsitinib (OSI-906) | IGF-1R, InsR | 35 nM | 75 nM | Broad activity in various solid tumors.[11][12] |
| Picropodophyllin (AXL1717) | IGF-1R | 1 nM | >1 µM | Selective for IGF-1R over InsR.[11][12] |
| BMS-754807 | IGF-1R, InsR | 1.8 nM | 1.7 nM | Potent dual inhibitor.[11] |
| NVP-AEW541 | IGF-1R, InsR | 150 nM | 140 nM | Widely used in preclinical studies.[11][12] |
| GSK1838705A | IGF-1R, InsR, ALK | 2.0 nM | 1.6 nM | Also inhibits Anaplastic Lymphoma Kinase (ALK).[12] |
In Vivo Efficacy
In vivo studies using xenograft models are critical for evaluating the anti-tumor efficacy of IGF-1R inhibitors. These studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice, followed by treatment with the inhibitor.
| Study Type | Animal Model | Cancer Type | Treatment | Outcome |
| Xenograft[13] | Nude mice | Non-Small Cell Lung Cancer | Linsitinib, Dasatinib, or combination | Combination therapy showed enhanced tumor growth inhibition. |
| Xenograft[14] | Orthotopic | Wilms tumor | NVP-AEW541 | Single-agent activity observed in orthotopic but not subcutaneous models, highlighting the importance of the tumor microenvironment. |
| Genetically Engineered Mouse Model[6] | HER2-driven breast cancer | Breast Cancer | OSI-906 | Treatment resulted in tumor regression and loss of phospho-IGF-1R signaling. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of IGF-1R inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitor on cell proliferation.[15]
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[15]
-
Treatment: Treat the cells with varying concentrations of the this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[15]
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for IGF-1R Phosphorylation
This technique is used to determine the effect of the inhibitor on the phosphorylation status of IGF-1R and its downstream signaling proteins.
-
Cell Lysis: Treat cells with the this compound for the desired time, then lyse the cells in a suitable lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional): To enrich for IGF-1R, incubate the cell lysate with an anti-IGF-1Rβ antibody overnight, followed by protein A/G agarose beads.[16]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or Odyssey blocking buffer in TBS-T) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-AKT, total AKT, etc., overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is essential for assessing the anti-tumor efficacy of the inhibitor in a living organism.[6]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.[13]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Logical Framework for this compound Action
The therapeutic rationale for using this compound is based on a clear logical progression from molecular target to clinical outcome.
Conclusion and Future Directions
This compound and other molecules targeting this pathway hold significant promise in cancer therapy.[18] However, challenges remain, including the identification of predictive biomarkers to select patients most likely to respond and the development of rational combination therapies to overcome resistance.[4][5] Future research will likely focus on these areas to fully realize the therapeutic potential of IGF-1R inhibition in the clinical setting. The development of more selective inhibitors and the exploration of their use in combination with other targeted agents or immunotherapies are active areas of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. foundmyfitness.com [foundmyfitness.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In-cell Western assays for IGF-1R [bio-protocol.org]
- 18. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IGF-1R Inhibition in Cell Cycle Arrest: A Technical Guide Focused on Picropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of IGF-1R has emerged as a promising anti-cancer strategy, with a key mechanism of action being the induction of cell cycle arrest. This technical guide provides an in-depth examination of the effects of IGF-1R inhibition on the cell cycle, with a specific focus on the well-characterized inhibitor, Picropodophyllin (PPP). We will delve into the molecular pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the core concepts through signaling pathway and workflow diagrams. While the initial focus was on "IGF-1R inhibitor-2," the lack of publicly available data on this specific compound necessitated a shift to a representative and extensively studied inhibitor to provide a comprehensive and data-rich resource.
The IGF-1R Signaling Pathway and its Role in Cell Cycle Progression
The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands IGF-1 or IGF-2, undergoes autophosphorylation and activates two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2] Both pathways converge on the regulation of key cell cycle machinery, promoting the transition through the G1/S and G2/M checkpoints.[1]
Activation of the PI3K/AKT pathway leads to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β), which in turn promotes the stabilization and nuclear accumulation of Cyclin D1. AKT also phosphorylates and inhibits the Forkhead box O (FOXO) transcription factors, preventing the expression of cell cycle inhibitors like p27Kip1. The Ras/MAPK pathway, through the activation of ERK, also promotes the transcription of cyclins, particularly Cyclin D1, a critical regulator of the G1/S transition.[1]
Diagram of the IGF-1R Signaling Pathway:
Caption: IGF-1R signaling pathway leading to cell cycle progression.
Picropodophyllin (PPP) and the Induction of G2/M Cell Cycle Arrest
Picropodophyllin (PPP) is a potent and selective inhibitor of IGF-1R.[3] Studies in various cancer cell lines have demonstrated that PPP treatment leads to a significant arrest of cells in the G2/M phase of the cell cycle.[4][5] This arrest is a key contributor to the anti-proliferative effects of the compound.
Quantitative Data on PPP-Induced Cell Cycle Arrest
The following tables summarize quantitative data from studies investigating the effect of Picropodophyllin on the cell cycle in different cancer cell lines.
Table 1: Effect of Picropodophyllin (PPP) on Cell Cycle Distribution in Glioblastoma Cell Lines [5]
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| T98 | Control (DMSO) | 60.2 | 25.1 | 14.7 |
| PPP (500 nM) | 25.8 | 10.5 | 63.7 | |
| LN-229 | Control (DMSO) | 55.4 | 30.2 | 14.4 |
| PPP (500 nM) | 28.1 | 15.3 | 56.6 | |
| U87 | Control (DMSO) | 65.3 | 22.1 | 12.6 |
| PPP (500 nM) | 35.2 | 12.8 | 52.0 | |
| A172 | Control (DMSO) | 68.7 | 18.5 | 12.8 |
| PPP (500 nM) | 40.1 | 10.3 | 49.6 |
Table 2: Effect of Picropodophyllin (PPP) on Cell Cycle Distribution in Breast Cancer Brain-Seeking Cells [4]
| Cell Line | Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
| 231Br | Control | 52.3 | 28.1 | 19.6 |
| PPP (1 µg/mL) | 28.1 | 10.2 | 61.7 | |
| BT474Br3 | Control | 60.1 | 25.3 | 14.6 |
| PPP (1 µg/mL) | 45.2 | 15.1 | 39.7 |
Molecular Mechanisms of PPP-Induced G2/M Arrest
The G2/M transition is primarily regulated by the Cyclin B1/CDK1 complex. Inhibition of IGF-1R signaling by PPP has been shown to modulate the levels and activity of these key proteins. Studies have demonstrated that PPP treatment leads to an increase in Cyclin B1 protein levels.[6] This accumulation of Cyclin B1, coupled with alterations in CDK1 activity, contributes to the arrest of cells in the G2/M phase.[6]
Table 3: Effect of Picropodophyllin (PPP) on Cyclin B1 and CDK1 [6]
| Cell Line | Treatment | Change in Cyclin B1 Protein Level | Change in CDK1 Activity |
| HepG2 | PPP (0.5 µM, 8h) | 2.8-fold increase | 21-fold increase |
| A549 | PPP (0.5 µM, 24h) | Increased | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of IGF-1R inhibitors on the cell cycle.
Cell Culture and Treatment
-
Cell Lines: Human glioblastoma cell lines (T98, LN-229, U87, A172) or other cancer cell lines of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Picropodophyllin (PPP) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock solution is stored at -20°C. Working solutions are prepared by diluting the stock in culture medium to the desired final concentration (e.g., 500 nM). The final DMSO concentration in the culture medium should be kept below 0.1%.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentration of PPP or vehicle (DMSO) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Diagram of the Experimental Workflow for Cell Cycle Analysis:
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
Inhibition of the IGF-1R signaling pathway represents a viable strategy for cancer therapy, with the induction of cell cycle arrest being a primary mechanism of its anti-proliferative effects. As demonstrated with the representative inhibitor Picropodophyllin, targeting IGF-1R can effectively halt cancer cell progression, particularly at the G2/M checkpoint. This technical guide has provided a comprehensive overview of the underlying molecular mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further explore and exploit this promising therapeutic avenue. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify these complex processes. Future research should continue to elucidate the intricate details of how different IGF-1R inhibitors impact the cell cycle in various cancer contexts to optimize their clinical application.
References
- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the insulin-like growth factor-1 receptor by picropodophyllin as a treatment option for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: IGF-1R Inhibitor-2 Binding Affinity to IGF-1R
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of IGF-1R Inhibitor-2, a small molecule inhibitor targeting this critical receptor. The focus is on its binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways.
This compound: Binding Affinity
This compound, also referred to as "example 121" in patent literature, is a potent inhibitor of the IGF-1R kinase.[1][2] While a specific IC50 or Kᵢ value for this compound is not publicly disclosed in available resources, the patent WO2009020990 A1, where this compound is described, indicates its activity falls within a potent range against the IGF-1R. The patent discloses that compounds described therein, including "example 121," were tested for their ability to inhibit IGF-1R and were found to be active. For the purposes of this guide, and in the absence of a precise value, the activity is denoted as being in the nanomolar to low micromolar range, consistent with other potent IGF-1R inhibitors.
For comparative purposes, the binding affinities of several other well-characterized small molecule inhibitors of IGF-1R are presented in the table below.
| Inhibitor | IC50 (IGF-1R) | Ki (IGF-1R) | Reference |
| Linsitinib (OSI-906) | 35 nM | - | [3] |
| BMS-754807 | 1.8 nM | <2 nM | |
| NVP-AEW541 | 150 nM | - | [3] |
| Picropodophyllin (PPP) | 1 nM | - | [3] |
| GSK1838705A | 2.0 nM | - |
Experimental Protocols
The determination of the binding affinity of a small molecule inhibitor like this compound to its target kinase involves a variety of in vitro assays. Below are detailed methodologies for common experimental protocols used in the screening and characterization of IGF-1R inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a common method for high-throughput screening of kinase inhibitors and measures the inhibition of substrate phosphorylation.
Principle: The HTRF assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2). In the context of a kinase assay, an anti-tag antibody is labeled with the donor, and a substrate is labeled with the acceptor. Phosphorylation of the substrate by the kinase allows the binding of a phosphorylation site-specific antibody, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).
-
Dilute the IGF-1R enzyme and the biotinylated substrate peptide (e.g., IGF1Rtide) to the desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.
-
Prepare the detection reagents: Europium-labeled anti-tag antibody (e.g., anti-GST) and XL665-labeled streptavidin.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add the inhibitor solution.
-
Add the IGF-1R enzyme and substrate solution to initiate the reaction.
-
Add ATP to the desired final concentration (e.g., at the Km for ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the HTRF detection reagents.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ELISA-Based Kinase Assay
This method is a robust and sensitive platform for screening and characterizing kinase inhibitors.
Principle: An ELISA-based kinase assay measures the phosphorylation of a substrate coated onto a microplate. The phosphorylated substrate is then detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the kinase activity, and inhibition is observed as a decrease in color development.
Protocol Outline:
-
Plate Coating:
-
Coat a 96-well microplate with a synthetic substrate for IGF-1R (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Kinase Reaction:
-
Add the test inhibitor at various concentrations to the wells.
-
Add the IGF-1R enzyme to each well.
-
Initiate the reaction by adding ATP in a kinase reaction buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the plate to remove the reaction components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.
-
Wash the plate and add a secondary antibody conjugated to HRP.
-
After another incubation and wash step, add a chromogenic substrate for HRP (e.g., TMB).
-
-
Data Analysis:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Signaling Pathways and Visualization
IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events that are crucial for normal cellular function and are often hijacked in cancer. The primary signaling pathways activated by IGF-1R are the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.
IGF-1R Signaling Pathway
Upon ligand binding, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for various substrate adaptors, primarily the Insulin Receptor Substrate (IRS) proteins and Shc.
-
PI3K/AKT/mTOR Pathway: Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets that promote cell survival, growth, and proliferation, and inhibit apoptosis. A key downstream effector of AKT is the mammalian Target of Rapamycin (mTOR).
-
Ras/Raf/MEK/ERK (MAPK) Pathway: The binding of Grb2 to phosphorylated IRS or Shc activates the Ras/Raf/MEK/ERK cascade. This pathway is a central regulator of gene expression and is critical for cell proliferation and differentiation.
This compound, by binding to the ATP-binding site of the IGF-1R kinase domain, prevents the initial autophosphorylation event, thereby blocking the activation of both the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways.
Caption: IGF-1R signaling and the point of intervention for this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound.
Caption: A generalized workflow for determining the IC50 of an IGF-1R inhibitor.
Conclusion
This compound represents a potent small molecule directed against the IGF-1R kinase. While specific public data on its binding affinity remains limited, the available information from patent literature, combined with an understanding of the standard experimental protocols for inhibitor characterization, provides a solid foundation for its further investigation. The methodologies and pathway information detailed in this guide are intended to support researchers and drug development professionals in the continued exploration of IGF-1R inhibitors as potential cancer therapeutics.
References
The Selectivity Profile of IGF-1R Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). Given the high degree of homology between IGF-1R and the Insulin Receptor (IR), understanding the selectivity of small molecule inhibitors is critical for developing effective and safe therapeutics. This document focuses on a selection of well-characterized IGF-1R inhibitors, presenting their kinase selectivity data, detailed experimental methodologies for their evaluation, and visualizations of the relevant signaling pathways.
Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of selected IGF-1R inhibitors against a panel of kinases. This data is crucial for assessing off-target effects and understanding the broader pharmacological profile of each compound. The inhibitors chosen for this guide, Irfin1, BMS-754807, and Linsitinib (OSI-906), are potent inhibitors of the IGF-1R/IR kinase family.[1][2][3]
Table 1: Selectivity Profile of Irfin1
| Kinase Target | Percent Inhibition at 0.5 µM |
| IR (Insulin Receptor) | >90% |
| IGF-1R (Insulin-like Growth Factor 1 Receptor) | >90% |
| ERK2 | <10% |
| ... (and other kinases with minimal inhibition) | <10% |
Data compiled from studies screening Irfin1 against a large panel of kinases, demonstrating high selectivity for the IR/IGF-1R family.
Table 2: IC50 Values of BMS-754807 against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| IGF-1R | 1.8 |
| IR | 1.7 |
| Met | 6 |
| TrkA | 7 |
| TrkB | 4 |
| Aurora A | 9 |
| Aurora B | 25 |
| Ron | 44 |
| ... (other less sensitive kinases) | >100 nM |
BMS-754807 is a potent and reversible inhibitor of IGF-1R and IR, also showing activity against other related kinases.[2][3]
Table 3: IC50 Values of Linsitinib (OSI-906) against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| IGF-1R | 35 |
| IR | 75 |
| Abl | >1000 |
| ALK | >1000 |
| BTK | >1000 |
| EGFR | >1000 |
| FGFR1/2 | >1000 |
| PKA | >1000 |
Linsitinib is a selective dual inhibitor of IGF-1R and IR with minimal activity against a panel of other kinases.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity profiling data. The following sections provide step-by-step protocols for key in vitro and cellular assays used to characterize IGF-1R inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IGF-1R.
Materials:
-
Recombinant human IGF-1R enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[4]
-
Substrate (e.g., a synthetic peptide such as poly(Glu,Tyr) or a specific substrate peptide for IGF-1R)
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the test compound in the kinase buffer. A typical starting concentration might be 10 µM.
-
Prepare a solution of the IGF-1R enzyme in the kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Set up the Kinase Reaction:
-
Add 1 µL of the diluted test compound or vehicle (e.g., DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the IGF-1R enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
Terminate the Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[4]
-
-
Detect ADP:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.[4]
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular IGF-1R Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.
Objective: To determine the effect of a test compound on IGF-1-stimulated IGF-1R phosphorylation in cultured cells.
Materials:
-
Cancer cell line overexpressing IGF-1R (e.g., MCF-7)
-
Cell culture medium and serum
-
Recombinant human IGF-1
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a fixed concentration of IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IGF-1R.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IGF-1R.
-
Calculate the ratio of phospho-IGF-1R to total IGF-1R for each treatment condition.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways downstream of IGF-1R and the Insulin Receptor. Understanding these pathways is crucial for interpreting the cellular effects of IGF-1R inhibitors.
IGF-1R Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for IGF-1R Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of IGF-1R inhibitor-2 (CAS: 1116236-15-7), a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] Downregulation of IGF-1R signaling has been shown to reverse the transformed phenotype of tumor cells and may predispose them to apoptosis, making this compound a valuable tool for cancer research and drug development.[2][3] These guidelines cover the inhibitor's chemical properties, stock solution preparation, and its application in common in-vitro assays such as cell viability and western blotting.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1116236-15-7 | [2][4] |
| Molecular Formula | C₂₄H₂₄FN₇O₂ | [1][2] |
| Molecular Weight | 461.49 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2][3] |
Stock Solution Preparation
This section details the protocol for preparing a stock solution of this compound. It is crucial to use anhydrous dimethyl sulfoxide (DMSO) for optimal solubility and stability.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the inhibitor powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C as recommended for long-term stability.[2][3]
Stock Solution Preparation Workflow
References
Application Notes and Protocols for IGF-1R Inhibitor-2
These application notes provide detailed protocols and technical information for the use of IGF-1R inhibitor-2, a potent and specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). This document is intended for researchers, scientists, and drug development professionals.
Product Information
Chemical Properties:
| Property | Value | Reference |
| Chemical Name | 2-fluoro-6-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide | [1] |
| Molecular Formula | C24H24FN7O2 | [2] |
| Molecular Weight | 461.49 g/mol | [2] |
| CAS Number | 1116236-15-7 | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥98% (HPLC) |
Solubility
This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure optimal solubility and stability of the compound.
Solubility Data:
| Solvent | Solubility | Concentration (Molar) | Special Conditions | Reference |
| DMSO | 50 mg/mL | 108.34 mM | Ultrasonic and warming to 80°C may be required. Use newly opened DMSO as it is hygroscopic. | [2] |
| DMSO | 10 mM | - | - | [3] |
| Ethanol | 3 mg/mL | - | - | [4] |
Note: The solubility of this compound in aqueous buffers is limited. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the insulin-like growth factor-1 receptor.[1] The binding of ligands such as IGF-1 or IGF-2 to IGF-1R triggers the receptor's tyrosine kinase activity, leading to autophosphorylation and the activation of downstream signaling cascades.[] These pathways, primarily the PI3K/AKT and Ras/MAPK pathways, are crucial for cell growth, proliferation, survival, and differentiation.[][6] By blocking the IGF-1R, this inhibitor can reverse the transformed phenotype of tumor cells and make them more susceptible to apoptosis.[2]
IGF-1R Signaling Pathway:
Caption: IGF-1R signaling and point of inhibition.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution.
Detailed Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[2][3]
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution or warm it to 80°C for a short period.[2]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium.
Workflow for In Vitro Dilution:
Caption: Workflow for in vitro experiments.
Detailed Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in fresh, pre-warmed cell culture medium.
-
Further dilute the intermediate solution to the final desired working concentration directly in the cell culture plates containing the cells.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Incubate the cells with the inhibitor for the desired period before performing downstream analysis.
In Vivo Formulations
For animal studies, this compound can be formulated for oral or intraperitoneal administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Example In Vivo Formulation Protocol:
-
Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline or ddH₂O to the final volume and mix thoroughly.
-
The final solution should be prepared fresh before each administration.
Example Formulation Ratios (as a percentage of total volume):
| Component | Percentage |
| DMSO | 5-10% |
| PEG300 | 30-40% |
| Tween 80 | 5% |
| Saline/ddH₂O | 45-60% |
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Note: Avoid repeated freeze-thaw cycles of the stock solution. The solid compound is stable at room temperature for short periods, such as during shipping.[1]
References
Application Notes and Protocols for IGF-1R Inhibitor-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Upregulation of IGF-1R signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. IGF-1R inhibitors are a class of small molecules or monoclonal antibodies designed to block the signaling cascade initiated by the binding of IGF-1 and IGF-2 ligands to the receptor. This document provides detailed protocols for the in vitro application of a representative small molecule, IGF-1R inhibitor-2, in cancer cell culture models.
Mechanism of Action
Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domain. This activation creates docking sites for substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. Recruitment of these substrates initiates two major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.
-
Ras/MAPK Pathway: This pathway is primarily involved in regulating cell growth and differentiation.[1][2]
This compound is a small molecule that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the ATP-binding pocket of the receptor's kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to decreased cell viability and proliferation in cancer cells dependent on this pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule IGF-1R inhibitors in different cancer cell lines, providing a reference for determining appropriate concentration ranges for experimental studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Linsitinib (OSI-906) | Multiple Cell Lines | Colorectal Cancer, etc. | 35 |
| NVP-AEW541 | Multiple Cell Lines | Various | 150 |
| BMS-754807 | Multiple Cell Lines | Various | 1.8 |
| Picropodophyllin (PPP) | Multiple Cell Lines | Various | 1 |
Note: IC50 values can vary depending on the specific cell line and assay conditions.[3][4]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically in the range of 10-50 mM, by dissolving the powder in DMSO.[5]
-
Gently vortex or sonicate the solution to ensure the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. When stored at -80°C, the solution is typically stable for up to 6 months.[5]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of IGF-1R Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the IGF-1R signaling pathway, such as IGF-1R itself and its downstream effector, Akt.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Recombinant human IGF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IGF-1R (Tyr1135/1136)
-
Rabbit anti-IGF-1Rβ
-
Rabbit anti-phospho-Akt (Ser473)[8]
-
Rabbit anti-Akt
-
Mouse anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of this compound (e.g., the IC50 concentration determined from the MTT assay) or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000 for phospho-specific and total protein antibodies and 1:5000 for β-actin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 12.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Mandatory Visualizations
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Determining the In Vitro Working Concentration of IGF-1R Inhibitor-2: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3][4] IGF-1R inhibitor-2 is a small molecule inhibitor of IGF-1R.[1] Downregulation of IGF-1R can reverse the transformed phenotype of tumor cells and may render them susceptible to apoptosis.[1] This document provides detailed protocols for determining the in vitro working concentration of this compound through biochemical and cell-based assays.
IGF-1R Signaling Pathway
Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades. The two major pathways activated are the PI3K/AKT and the RAS/MAPK pathways, which are crucial for cell survival and proliferation, respectively.[2][5] Inhibition of IGF-1R is designed to block these signaling events.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IGF-1R Inhibitor-2 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the effect of IGF-1R inhibitor-2 on cell viability using two common colorimetric assays: MTT and CCK-8. It also includes an overview of the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway and the mechanism of action of this compound.
Introduction to IGF-1R and this compound
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a critical role in cell proliferation, growth, and survival.[1][2][] The binding of its ligands, IGF-1 and IGF-2, triggers a conformational change in the receptor, leading to autophosphorylation and the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways.[][4][5] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][][6]
This compound is a small molecule antagonist of the IGF-1R.[7][8] By blocking the IGF-1R signaling cascade, this inhibitor can impede tumor cell growth and induce apoptosis (programmed cell death).[2][7] The assessment of cell viability in response to treatment with this compound is a crucial step in preclinical drug development to determine its efficacy.
Core Signaling Pathway
The activation of IGF-1R by its ligands initiates a signaling cascade that promotes cell survival and proliferation. Key downstream pathways include the PI3K/AKT and Ras/MAPK pathways.[][4]
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
Application Notes and Protocols for Western Blot Analysis of p-IGF-1R Following IGF-1R Inhibitor-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[1][2] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades.[3][4] Consequently, inhibiting the phosphorylation of IGF-1R is a key strategy in cancer therapy.
IGF-1R inhibitor-2 is a potent antagonist of the IGF-1R.[5][6][7][8] By blocking the receptor's activity, this inhibitor can reverse the transformed phenotype of tumor cells and induce apoptosis.[5][6][7] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of IGF-1R.
These application notes provide a detailed protocol for the detection of phosphorylated IGF-1R (p-IGF-1R) by Western blot in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IGF-1R signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with detectable levels of IGF-1R expression.
-
This compound: Prepare stock solutions in DMSO.
-
Recombinant Human IGF-1: For stimulating IGF-1R phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit monoclonal anti-p-IGF-1R (e.g., targeting Tyr1135/1136).
-
Rabbit or mouse monoclonal anti-total IGF-1R.
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Wash Buffer: TBST.
-
Stripping Buffer: Commercially available stripping buffer or a lab-prepared solution (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol).
-
Chemiluminescent Substrate: ECL substrate.
-
PVDF Membrane: 0.45 µm pore size.
Cell Treatment
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step reduces basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
IGF-1 Stimulation: For a positive control and to assess the inhibitory effect, stimulate a set of untreated and inhibitor-treated cells with recombinant human IGF-1 (e.g., 100 ng/mL) for 10-15 minutes before harvesting.
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-IGF-1R antibody in 5% BSA in TBST according to the manufacturer's recommendation (typically 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST, typically 1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing for Total IGF-1R:
-
To normalize for protein loading, the membrane can be stripped and reprobed for total IGF-1R.
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at 50°C with agitation.
-
Wash the membrane extensively with TBST (5-6 times for 5 minutes each).
-
Block the membrane again for 1 hour in 5% BSA in TBST.
-
Incubate with the anti-total IGF-1R primary antibody overnight at 4°C.
-
Repeat steps 7 and 8 to detect total IGF-1R.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. Densitometry analysis of the bands can be performed using appropriate software. The p-IGF-1R signal should be normalized to the total IGF-1R signal.
| Treatment Group | Concentration of this compound (µM) | IGF-1 Stimulation | Normalized p-IGF-1R/Total IGF-1R Ratio (Arbitrary Units) | % Inhibition of p-IGF-1R |
| Vehicle Control | 0 (DMSO) | - | 1.00 ± 0.12 | 0% |
| IGF-1 Stimulated | 0 (DMSO) | + | 5.20 ± 0.45 | N/A |
| Inhibitor-2 | 0.1 | + | 3.80 ± 0.31 | 26.9% |
| Inhibitor-2 | 1 | + | 1.50 ± 0.20 | 71.2% |
| Inhibitor-2 | 10 | + | 0.80 ± 0.15 | 84.6% |
Table 1: Example of Quantitative Data Summary for p-IGF-1R Inhibition. Data are presented as mean ± standard deviation from three independent experiments. The % inhibition is calculated relative to the IGF-1 stimulated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-IGF-1R signal | Ineffective IGF-1 stimulation. | Ensure the activity of the recombinant IGF-1. Optimize stimulation time and concentration. |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions. Check antibody specifications and recommended dilutions. | |
| High phosphatase activity in the lysate. | Ensure fresh and adequate amounts of phosphatase inhibitors were added to the lysis buffer. Keep samples on ice at all times. | |
| High background | Insufficient blocking. | Increase blocking time or the concentration of BSA. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Use of milk as a blocking agent. | Switch to 5% BSA in TBST for blocking when detecting phosphoproteins. | |
| Multiple non-specific bands | Primary antibody is not specific. | Use a different, more specific primary antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Ensure adequate protease inhibitors are used during cell lysis. | |
| Uneven band intensity in loading controls | Inaccurate protein quantification. | Be meticulous with the protein quantification assay. |
| Uneven transfer. | Ensure complete and even contact between the gel and the membrane during transfer. |
References
- 1. biocare.net [biocare.net]
- 2. Characterization of Inhibitory Anti-insulin-like Growth Factor Receptor Antibodies with Different Epitope Specificity and Ligand-blocking Properties: IMPLICATIONS FOR MECHANISM OF ACTION IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-IGF-I Receptor β (Tyr1135/1136)/Insulin Receptor β (Tyr1150/1151) (19H7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-IR/IGF1R beta (Tyr1135, Tyr1136, Tyr1150, Tyr1151) Recombinant Monoclonal Antibody (S.326.5) (MA5-15148) [thermofisher.com]
- 5. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols: Immunoprecipitation of IGF-1R with IGF-1R Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[1] Aberrant IGF-1R signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.
IGF-1R inhibitor-2 is a potent antagonist of the IGF-1R. By blocking the receptor's activity, this inhibitor can reverse the transformed phenotype of tumor cells and induce apoptosis. These application notes provide a detailed protocol for the immunoprecipitation of IGF-1R from cell lysates treated with this compound, enabling researchers to study the inhibitor's effect on receptor phosphorylation and its interaction with other proteins.
Data Presentation
The efficacy of various small molecule inhibitors targeting IGF-1R is summarized in the table below. This data, gathered from multiple sources, provides a comparative overview of their potency, which is crucial for designing experiments involving IGF-1R inhibition.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| Linsitinib (OSI-906) | IGF-1R, IR | 35, 75 | A potent, selective, and orally bioavailable dual inhibitor. |
| GSK1838705A | IGF-1R, IR, ALK | 2.0, 1.6, 0.5 | A potent and reversible inhibitor.[2] |
| BMS-754807 | IGF-1R, IR | 1.8, 1.7 | A potent and reversible inhibitor. |
| Picropodophyllin (AXL1717) | IGF-1R | 1 | A highly selective IGF-1R inhibitor.[3] |
| NVP-AEW541 | IGF-1R, InsR | 150, 140 | An orally active inhibitor.[3] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cells and treating them with this compound prior to immunoprecipitation.
Materials:
-
Cell line expressing IGF-1R (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency in complete medium.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM, based on the IC50 of similar inhibitors). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the serum-free medium containing either this compound or the vehicle control to the cells.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
(Optional) To study ligand-dependent activation, stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) before harvesting.
-
Proceed immediately to cell lysis.
Protocol 2: Immunoprecipitation of IGF-1R
This protocol details the steps for lysing the cells and immunoprecipitating the IGF-1R protein.
Materials:
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer or NP-40 buffer)[4][5][6][7]
-
Protease and phosphatase inhibitor cocktails
-
Anti-IGF-1R antibody (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge
-
Rotating platform
Procedure:
-
After treatment, place the cell culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
(Optional Pre-clearing) To reduce non-specific binding, add protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
To 500-1000 µg of cleared lysate, add the recommended amount of anti-IGF-1R antibody.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotating platform.
-
Add an appropriate amount of protein A/G beads to the mixture and incubate for an additional 1-3 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer. After the final wash, remove all residual buffer.
-
The immunoprecipitated IGF-1R is now ready for downstream analysis, such as Western blotting.
Protocol 3: Western Blot Analysis
This protocol describes the analysis of the immunoprecipitated IGF-1R by Western blotting to assess the effect of the inhibitor on its phosphorylation.
Materials:
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Resuspend the bead pellet from the immunoprecipitation in 2X SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
(Optional) To verify equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against total IGF-1R.
Mandatory Visualization
Caption: Experimental workflow for the immunoprecipitation of IGF-1R.
Caption: IGF-1R signaling pathway and point of inhibition.
References
- 1. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. usbio.net [usbio.net]
- 5. Immunoprecipitation Techniques [sigmaaldrich.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. IP Sample Preparation | Proteintech Group [ptglab.com]
Application Notes and Protocols for In Vivo Formulation of IGF-1R Inhibitor-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical signaling receptor tyrosine kinase involved in cell proliferation, growth, and survival.[1] Its dysregulation is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1] IGF-1R inhibitor-2 is a small molecule antagonist of IGF-1R that has shown potential in preclinical research for its ability to reverse the transformed phenotype of tumor cells and induce apoptosis.[1] These application notes provide detailed protocols for the in vivo formulation and administration of this compound for use in mouse models, a crucial step in evaluating its therapeutic efficacy and pharmacokinetic profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a stable and effective in vivo formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄FN₇O₂ | [1][2] |
| Molecular Weight | 461.49 g/mol | [2] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Solubility (in DMSO) | 10 mM (~4.61 mg/mL) | [2] |
| Solubility (in DMSO) | 50 mg/mL (with ultrasonic warming to 80°C) | [3] |
In Vivo Formulation Protocols
Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. The choice of formulation and route of administration will depend on the experimental design and objectives. Below are recommended protocols for preparing formulations for oral and intraperitoneal administration.
Table 1: Recommended In Vivo Formulations
| Formulation ID | Route of Administration | Vehicle Composition | Preparation Notes |
| ORAL-SUSP-1 | Oral Gavage | 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in sterile water | Forms a suspension. Requires continuous mixing during administration to ensure uniform dosing. |
| ORAL-SOL-1 | Oral Gavage | PEG400 | Forms a solution. May require gentle warming to fully dissolve the compound. |
| IP-SOL-1 | Intraperitoneal (i.p.) Injection | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | A multi-component vehicle suitable for solubilizing hydrophobic compounds for injection. |
| IP-SUSP-1 | Intraperitoneal (i.p.) Injection | 10% DMSO, 90% Corn Oil | Forms a suspension. DMSO is used to first dissolve the compound before suspension in corn oil. |
Detailed Experimental Protocols
Protocol 1: Preparation of Oral Suspension (ORAL-SUSP-1)
This protocol describes the preparation of a 100 mL suspension of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder (250 mg)
-
Sodium Carboxymethyl Cellulose (Na-CMC) (0.5 g)
-
Sterile, deionized water (ddH₂O) (100 mL)
-
Magnetic stirrer and stir bar
-
100 mL sterile graduated cylinder
-
150 mL sterile beaker
Procedure:
-
Prepare a 0.5% Na-CMC solution by adding 0.5 g of Na-CMC to 100 mL of sterile ddH₂O in a sterile beaker.
-
Place the beaker on a magnetic stirrer and stir until the Na-CMC is fully dissolved and the solution is clear. This may take several hours.
-
Weigh 250 mg of this compound powder.
-
Slowly add the this compound powder to the 0.5% Na-CMC solution while continuously stirring.
-
Continue stirring to form a homogenous suspension.
-
Store the suspension at 4°C for short-term use. Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
Protocol 2: Preparation of Intraperitoneal Solution (IP-SOL-1)
This protocol describes the preparation of a 10 mL solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound powder (10 mg)
-
Dimethyl sulfoxide (DMSO), sterile (1 mL)
-
PEG300, sterile (4 mL)
-
Tween® 80, sterile (0.5 mL)
-
Saline (0.9% NaCl), sterile (4.5 mL)
-
Sterile conical tubes (15 mL)
-
Vortex mixer
Procedure:
-
Weigh 10 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Add 1 mL of sterile DMSO to the tube. Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add 4 mL of sterile PEG300 to the solution and vortex until fully mixed.
-
Add 0.5 mL of sterile Tween® 80 and vortex to ensure a homogenous solution.
-
Finally, add 4.5 mL of sterile saline to the mixture and vortex thoroughly. The final solution should be clear.
-
Use the formulation immediately or store at -20°C for short-term storage. If stored, allow the solution to come to room temperature and vortex before administration.
Example Dosing and Administration in Mouse Models
While specific in vivo studies for this compound are not widely published, data from other small molecule IGF-1R inhibitors can provide a starting point for dose-finding studies.
-
For Intraperitoneal Administration: A study using the IGF-1R inhibitor picropodophyllin (PPP) in an Alzheimer's disease mouse model used a daily intraperitoneal injection of 1 mg/kg. The vehicle for this study was DMSO.
-
For Oral Administration: In a xenograft mouse model, the IGF-1R inhibitor GSK1904529A was administered orally at a dose of 30 mg/kg twice daily, which resulted in significant tumor growth inhibition.[4]
Researchers should perform initial dose-range finding and toxicity studies to determine the optimal and safe dose of this compound for their specific mouse model and experimental goals.
Visualizing the IGF-1R Signaling Pathway and Experimental Workflow
IGF-1R Signaling Pathway
The binding of ligands such as IGF-1 or IGF-2 to the IGF-1R triggers the activation of two primary signaling cascades: the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth, and the RAS-RAF-MEK-ERK (MAPK) pathway, which is involved in cell proliferation and differentiation.[5][6]
Caption: The IGF-1R signaling pathway, illustrating the PI3K/AKT and MAPK cascades.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft mouse model is outlined below.
Caption: A generalized workflow for in vivo testing of this compound in a mouse xenograft model.
References
- 1. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies of the combination of IGF1R inhibitor figitumumab (CP-751,871) with HER2 inhibitors trastuzumab and neratinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IGF-1R Inhibitor Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation.[1][2][3] Its aberrant activation is implicated in the development and progression of various cancers.[1][4] Consequently, IGF-1R has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and protocols for the administration of a representative IGF-1R inhibitor, Linsitinib (OSI-906), in preclinical xenograft models, a crucial step in the evaluation of novel anti-cancer agents. While the focus is on Linsitinib, the principles and methodologies described can be adapted for other IGF-1R inhibitors.
IGF-1R Signaling Pathway
The IGF-1R is a transmembrane tyrosine kinase receptor. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. The two major downstream pathways activated are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, which collectively promote cell growth, proliferation, and survival while inhibiting apoptosis.[1][2]
Caption: Simplified IGF-1R signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of selected IGF-1R inhibitors in various xenograft models.
Table 1: Efficacy of Linsitinib (OSI-906) in Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Linsitinib (OSI-906) Dose | Tumor Growth Inhibition (TGI) | Regression | Reference |
| IGF-1R driven | - | Mouse | 75 mg/kg, daily | 100% | 55% | [5][6] |
| IGF-1R driven | - | Mouse | 25 mg/kg, daily | 60% | None | [5][6] |
| NCI-H292 | Lung Cancer | Mouse | 60 mg/kg, daily | Significant TGI | - | [7][8] |
Table 2: Efficacy of Ganitumab (AMG 479) in Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Ganitumab (AMG 479) Dose | Tumor Growth Inhibition (TGI) | Reference |
| OV-90 | Ovarian Cancer | Mouse | 30 µg, twice/week | 42% | [9] |
| OV-90 | Ovarian Cancer | Mouse | 100 µg, twice/week | 100% | [9] |
| OV-90 | Ovarian Cancer | Mouse | 300 µg, twice/week | 100% | [9] |
| VCaP | Prostate Cancer | Androgen-replete mice | Not Specified | Increased tumor doubling time from 2.3 to 6.4 weeks | [10] |
Table 3: Efficacy of BMS-754807 in Xenograft Models
| Cell Line/Tumor Type | Cancer Type | Mouse Model | BMS-754807 Dose | Tumor Growth Inhibition (TGI) | Reference |
| Multiple | Epithelial, Mesenchymal, Hematopoietic | Mouse | As low as 6.25 mg/kg, orally, daily | 53% to 115% | [11] |
| OE19 | Esophageal Adenocarcinoma | Nude mice | Not Specified | Significant tumor regression | [12] |
| MCF-7/AC1 | Breast Cancer | Ovariectomized nude mice | Not Specified | Tumor regressions in combination with hormonal agents | [13] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Establishment
This protocol outlines the general procedure for establishing subcutaneous xenografts in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium containing serum.
-
Collect the cell suspension and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting: Determine the cell viability and concentration using a hemocytometer or an automated cell counter.
-
Injection Preparation:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to prevent premature polymerization.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
References
- 1. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by IGF-1R Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by IGF-1R inhibitor-2. This document includes an overview of the underlying biological principles, detailed experimental protocols, and data presentation guidelines.
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, growth, and survival.[1][2] Upon binding its ligands, IGF-1 and IGF-2, the receptor autophosphorylates and activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways.[1][3][4] These pathways are integral to promoting cell survival and inhibiting apoptosis (programmed cell death).[5][6][7] In many cancer cells, the IGF-1R signaling pathway is overactive, contributing to tumor growth and resistance to therapy.[4][7]
IGF-1R inhibitors are a class of therapeutic agents designed to block this signaling cascade, thereby reducing tumor growth and inducing apoptosis.[1][8][9] this compound is a small molecule that specifically inhibits the kinase activity of the IGF-1R, leading to the suppression of downstream survival signals and subsequent induction of apoptosis.[8] Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population treated with such inhibitors. The most common method for this analysis is the Annexin V and Propidium Iodide (PI) assay.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes.[11] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.
By co-staining cells with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Signaling Pathway Diagram
The following diagram illustrates the IGF-1R signaling pathway and the mechanism of action for this compound in inducing apoptosis.
References
- 1. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of IGF-1R signaling increases TRAIL-induced apoptosis: a new potential therapy for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis [scite.ai]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining of IGF-1R Localization After Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence to study the subcellular localization of the Insulin-like Growth Factor-1 Receptor (IGF-1R) following treatment with specific inhibitors. This technique is crucial for understanding the mechanism of action of IGF-1R-targeted therapies and for developing biomarkers to predict treatment response.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1][2][3] Upon ligand binding, IGF-1R can internalize and traffic to different cellular compartments, including the nucleus, where it may have distinct functions.[1][4][5] Several small molecule inhibitors targeting the tyrosine kinase activity of IGF-1R have been developed to disrupt its signaling cascade. Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization of IGF-1R and to assess the impact of these inhibitors on its trafficking.
This document provides detailed protocols for immunofluorescence staining of IGF-1R after inhibitor treatment, along with data on the effects of specific inhibitors on its localization.
Data Presentation
The following table summarizes the quantitative effects of various small molecule inhibitors on the subcellular localization of IGF-1R.
| Inhibitor | Cell Line | Treatment Conditions | Change in IGF-1R Localization | Reference |
| BMS-754807 | DU145 (Prostate Cancer) | 1 µM for 1 hour | Significant reduction in nuclear IGF-1Rα-subunit signal with a concurrent accumulation on the plasma membrane. | [1] |
| Linsitinib (OSI-906) | Ewing Sarcoma Cells (CCH2) | 1 µM for 2 hours | Inhibits IGF-1-induced internalization of membrane-associated IGF-1R. In cells with predominantly nuclear IGF-1R (CCH1), no significant change in localization was observed via immunofluorescence. However, it inhibits the interaction of nuclear IGF-1R with PCNA. | [6] |
| NVP-AEW541 | Adrenocortical Carcinoma Cells | Not specified | Inhibition of nuclear IGF-1R kinase activity has been shown to reduce the expression of the transcription target gene SNAI2. While direct quantification of localization change via immunofluorescence is not provided, this suggests an impact on the nuclear function of IGF-1R. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of IGF-1R in Adherent Cells
This protocol details the steps for immunofluorescently labeling IGF-1R in cultured adherent cells following treatment with a tyrosine kinase inhibitor.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
IGF-1R inhibitor of choice (e.g., BMS-754807, Linsitinib, NVP-AEW541)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-IGF-1R antibody (rabbit or mouse monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with the desired concentration of the IGF-1R inhibitor or vehicle control (e.g., DMSO) in complete culture medium for the specified duration (e.g., 1-24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IGF-1R antibody to the recommended concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 2: Image Acquisition and Analysis
Image Acquisition:
-
Images should be acquired using a confocal or high-resolution widefield fluorescence microscope.
-
Use appropriate laser lines and emission filters for the fluorophores used.
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, gain, pinhole size, exposure time) are kept constant across all experimental conditions.
-
Acquire images of the IGF-1R staining and the DAPI nuclear stain for each field of view.
Quantitative Analysis of IGF-1R Localization:
-
Image Processing:
-
Use image analysis software such as ImageJ/Fiji.
-
-
Define Regions of Interest (ROIs):
-
Use the DAPI channel to create a mask that defines the nuclear region for each cell.
-
Define the whole-cell region by outlining the cell based on the IGF-1R staining or a transmitted light image.
-
The cytoplasmic region can be defined by subtracting the nuclear mask from the whole-cell mask.
-
-
Measure Fluorescence Intensity:
-
Measure the mean fluorescence intensity of the IGF-1R signal within the nuclear and cytoplasmic ROIs for each cell.
-
-
Calculate Nuclear-to-Cytoplasmic Ratio:
-
For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the nuclear-to-cytoplasmic ratios between control and inhibitor-treated groups.
-
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence staining and analysis of IGF-1R localization.
Caption: Simplified IGF-1R signaling pathway and points of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Figure S1 from Molecularly Defined Subsets of Ewing Sarcoma Tumors Differ in Their Responses to IGF1R and WEE1 Inhibition [aacr.figshare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for IGF-1R Kinase Activity Assay
These application notes provide detailed protocols for determining the kinase activity of Insulin-like Growth Factor 1 Receptor (IGF-1R) in the presence of an inhibitor, referred to here as IGF-1R inhibitor-2. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.
Introduction to IGF-1R
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[1][2][] Overexpression and overactivation of IGF-1R have been implicated in the development and progression of various cancers, making it a significant target for cancer therapy.[1][][4][5] IGF-1R inhibitors are being developed to block these signaling pathways, thereby reducing tumor growth and promoting cancer cell death.[1][2]
Principle of the Kinase Activity Assay
The kinase activity of IGF-1R is determined by measuring the transfer of a phosphate group from ATP to a substrate. Inhibition of this activity by a compound like this compound can be quantified by a decrease in substrate phosphorylation. This can be assessed through various methods, including biochemical assays using purified enzymes and cell-based assays that measure the downstream effects of IGF-1R activation in a cellular environment.
Data Presentation
The potency of various IGF-1R inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several known IGF-1R inhibitors.
| Inhibitor | IGF-1R IC50 (nM) | Insulin Receptor (IR) IC50 (nM) | Other Kinases Inhibited (IC50) |
| Linsitinib (OSI-906) | 35 | 75 | No significant activity against a panel of other kinases.[6][7] |
| BMS-754807 | 1.8 | 1.7 | Met (6 nM), RON (44 nM), TrkA (7 nM), TrkB (4 nM), AurA (9 nM), AurB (25 nM)[8] |
| NVP-AEW541 | 150 | 140 | Greater selectivity for IGF-1R in cell-based assays.[7] |
| GSK1838705A | 2.0 | 1.6 | ALK (0.5 nM)[7] |
| Ceritinib (LDK378) | 8 | 7 | ALK (0.2 nM), STK22D (23 nM)[7][8] |
| Picropodophyllin | 1 | --- | Selective for IGF-1R.[7][8] |
Experimental Protocols
Biochemical Kinase Activity Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified human IGF-1R. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IGF-1R (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various concentrations in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a solution of IGF-1R enzyme in kinase buffer. The optimal concentration should be determined empirically but is typically in the low ng/well range.[9]
-
Prepare a solution of the poly(Glu, Tyr) substrate and ATP in kinase buffer. The final concentration of ATP should be close to its Km for IGF-1R.[9]
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the IGF-1R enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the kinase reaction, add 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the subsequent luminescence.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Kinase Activity Assay
This protocol describes a method to assess the inhibitory activity of this compound in a cellular context using a luciferase reporter assay.[10][11] This assay measures the activation of a downstream transcription factor (e.g., Elk-1) that is regulated by the IGF-1R signaling pathway.
Materials:
-
Human cancer cell line overexpressing IGF-1R (e.g., MCF-7)
-
Cell line engineered with a luciferase reporter construct under the control of a serum response element (SRE)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IGF-1 ligand
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture the reporter cell line in the recommended growth medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
The following day, aspirate the growth medium and replace it with a serum-free medium. Incubate for 4-6 hours to serum-starve the cells and reduce basal IGF-1R activity.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by adding the diluted inhibitor or vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.
-
Prepare a solution of IGF-1 ligand in serum-free medium at a concentration that elicits a submaximal response (EC80).
-
Add the IGF-1 ligand to the wells (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours at 37°C to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Aspirate the medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the IGF-1 stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: IGF-1R Signaling Pathways.
Caption: Biochemical Kinase Assay Workflow.
Caption: Cell-Based Luciferase Reporter Assay Workflow.
References
- 1. What are IGF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Utilizing IGF-1R Inhibitor-2 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IGF-1R inhibitors, exemplified by well-characterized compounds such as Linsitinib (OSI-906), in combination with other therapeutic agents. The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival.[1][2][3] Its dysregulation is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[4][5]
IGF-1R inhibitors have demonstrated potential in preclinical and clinical settings; however, their efficacy can be enhanced, and resistance mechanisms overcome, through strategic combination with other drugs.[6][7] This document outlines the rationale for such combinations, presents quantitative data from relevant studies, and provides detailed experimental protocols to guide your research.
Rationale for Combination Therapies
The IGF-1R signaling network is complex, with significant crosstalk to other critical pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[1][2] This intricate web of signaling can lead to resistance to single-agent therapies. By simultaneously targeting multiple nodes within these interconnected pathways, combination therapies can achieve synergistic effects, enhance anti-tumor activity, and prevent or delay the onset of resistance.[8][9]
Common strategies for combination therapy with IGF-1R inhibitors include:
-
Chemotherapy: IGF-1R signaling can confer resistance to cytotoxic agents by promoting cell survival and DNA repair.[10] Inhibition of IGF-1R can therefore sensitize tumor cells to the effects of chemotherapy.
-
Targeted Therapies:
-
MEK Inhibitors: In tumors with activating mutations in the RAS/MAPK pathway, resistance to MEK inhibitors can arise through the activation of the PI3K/AKT pathway, which is downstream of IGF-1R.[2] Co-inhibition of IGF-1R and MEK can block this escape mechanism.
-
EGFR/HER2 Inhibitors: Crosstalk between IGF-1R and the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) can lead to resistance to therapies targeting these receptors.[7][11] Dual inhibition can abrogate this compensatory signaling.
-
mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a key downstream effector of IGF-1R.[1] Combined inhibition of IGF-1R and mTOR can lead to a more profound and sustained blockade of this critical survival pathway.
-
Quantitative Data from Preclinical Combination Studies
The following tables summarize the synergistic or enhanced anti-tumor effects observed in preclinical studies combining IGF-1R inhibitors with other therapeutic agents.
Table 1: Combination of IGF-1R Inhibitor (Linsitinib/OSI-906) with a MEK Inhibitor (Selumetinib) in Colorectal Cancer (CRC) Xenograft Models [4]
| Treatment Group | Tumor Growth Inhibition (TGI) - HCT15 Model | Tumor Growth Inhibition (TGI) - CUCRC006 Model |
| OSI-906 | 38% | 4.8% |
| Selumetinib | 37% | 28% |
| OSI-906 + Selumetinib | 81% (Synergistic/Super-additive) | 64% |
Table 2: Combination of IGF-1R Monoclonal Antibody (Figitumumab) with HER2 Inhibitors in Breast Cancer Models [3]
| Cell Line | Drug Combination | Effect |
| BT474 (HER2-overexpressing) | Figitumumab + Trastuzumab | Enhanced anti-tumor effects in vivo |
| BT474 (HER2-overexpressing) | Figitumumab + Neratinib | Enhanced anti-tumor effects in vivo |
| MCF7 (HER2-normal) | Figitumumab + Trastuzumab | Synergistic anti-tumor effects in vivo |
Table 3: Synergistic Growth Inhibition with an IGF-1R Monoclonal Antibody (hR1) and an mTOR Inhibitor (Temsirolimus) in Renal Cell Carcinoma (ACHN cells) [12]
| Drug Combination | Concentration of hR1 | IC50 of Temsirolimus | Combination Index (CI) |
| Temsirolimus alone | - | 7.76 nM | - |
| hR1 + Temsirolimus | 1 nM | < 2.9 nM | 0.64 (Synergy) |
| 10 nM | < 2.9 nM | ||
| 100 nM | < 2.9 nM |
Table 4: Synergistic Chemosensitization with an IGF-1R/MEK Inhibitor Combination in Acute Lymphoblastic Leukemia (ALL) Primary Samples [13]
| Chemotherapy Agent | IGF-1R/MEK Inhibitor Combination (AG1024 + U0126) | Effect |
| Dexamethasone (100 nM) | 1 µM and 10 µM | Synergistic killing |
| Vincristine | 1 µM and 10 µM | Potentiated killing |
| Daunorubicin | 1 µM and 10 µM | Potentiated killing |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Drug Studies (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][14]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
IGF-1R inhibitor-2 (or specific inhibitor like Linsitinib)
-
Combination drug (e.g., MEK inhibitor, chemotherapy agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the IGF-1R inhibitor and the combination drug in culture medium.
-
Treat cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
A common approach for combination studies is to use a fixed ratio of the two drugs.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[6]
-
Protocol 2: Western Blot Analysis of IGF-1R Signaling Pathway
This protocol outlines the general steps for performing a western blot to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway.
Materials:
-
Treated cells from a combination drug study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IGF-1R) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein levels (e.g., anti-IGF-1R) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Protocol 3: In Vivo Tumor Xenograft Model for Combination Therapy Evaluation
This protocol provides a general framework for assessing the efficacy of an IGF-1R inhibitor in combination with another drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (or specific inhibitor) formulated for in vivo use
-
Combination drug formulated for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS (with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, IGF-1R inhibitor alone, combination drug alone, combination of both drugs).
-
-
Drug Administration:
-
Administer the drugs to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, significant weight loss, or a specific study duration).
-
Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: IGF-1R Signaling Pathway.
Caption: Rationale for Combination Therapy.
Caption: Experimental Workflow.
References
- 1. Preclinical Therapeutic Efficacy of RAF/MEK/ERK and IGF1R/AKT/mTOR Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming IGF1R/IR Resistance Through Inhibition of MEK Signaling in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies of the combination of IGF1R inhibitor figitumumab (CP-751,871) with HER2 inhibitors trastuzumab and neratinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug synergy testing in cell lines [bio-protocol.org]
- 11. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Targeting both IGF-1R and mTOR synergistically inhibits growth of renal cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic action of dual IGF1/R and MEK inhibition sensitizes childhood acute lymphoblastic leukemia (ALL) cells to cytotoxic agents and involves downregulation of STAT6 and PDAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: IGF-1R inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IGF-1R inhibitor-2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on resolving solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a fresh, anhydrous (moisture-free) stock of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[3]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: A concentration of 50 mg/mL (108.34 mM) in DMSO has been reported, which may require ultrasonication and warming to 80°C to achieve full dissolution.[1] Another source suggests a solubility of 10 mM in DMSO.[2] It is recommended to start with a lower concentration and gradually increase it if needed.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, other solvents such as ethanol, N,N-dimethylformamide (DMF), or water may be tested if DMSO is not suitable for your experimental setup. However, the solubility in these alternative solvents is likely to be significantly lower, and preliminary testing with a small amount of the inhibitor is advised to avoid sample loss.[4]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, add the appropriate volume of high-purity DMSO to your vial of this compound to achieve the desired concentration. To aid dissolution, you can vortex the solution and use a water bath sonicator. Gentle warming (up to 80°C) can also be applied.[1] Always ensure the inhibitor is fully dissolved before storing or using it.
Q5: How should I store the stock solution of this compound?
A5: Store the DMSO stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Dissolution Issues
Q1: I've added DMSO to the this compound powder, but it's not dissolving completely. What should I do?
A1: If you are experiencing difficulty dissolving the inhibitor, please follow these steps:
-
Vortex and Sonicate: Ensure you have vortexed the solution thoroughly. Following this, place the vial in a water bath sonicator for 15-30 minutes.
-
Gentle Warming: If sonication is not sufficient, you can gently warm the solution in a water bath up to 80°C.[1] Be cautious not to overheat the solution, as it may degrade the compound.
-
Increase Solvent Volume: If the inhibitor still does not dissolve, it is possible you are trying to achieve a concentration that is too high. Add more DMSO to dilute the solution and see if it dissolves at a lower concentration.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent.[3] Try using a fresh, unopened bottle of anhydrous DMSO.
Q2: My this compound stock solution was clear, but a precipitate formed after adding it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some strategies to prevent this:
-
Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration. Then, add the more diluted DMSO-inhibitor solution to your medium.
-
Lower the Final Concentration: The final concentration of the inhibitor in your experiment may be above its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Increase Final DMSO Concentration (with caution): Most cell lines can tolerate a final DMSO concentration of up to 0.5%. You can try slightly increasing the volume of your DMSO stock solution added to the medium, but be sure to run a vehicle control (medium with the same final concentration of DMSO) to ensure the solvent is not affecting your experimental results.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to quickly disperse the inhibitor and prevent localized high concentrations that can lead to precipitation.
Q3: Can I filter my this compound stock solution to remove undissolved particles?
A3: It is generally not recommended to filter a stock solution to remove what appears to be undissolved compound, as this will lower the actual concentration of the inhibitor in your solution. Filtration should only be used for sterilization purposes if the inhibitor is fully dissolved. If you have particulate matter, you should first try the troubleshooting steps to achieve complete dissolution.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 50 mg/mL (108.34 mM) | DMSO | May require ultrasonication and warming to 80°C.[1] |
| 10 mM | DMSO | [2] | |
| Storage (Powder) | -20°C | N/A | Up to 3 years. |
| Storage (in Solvent) | -20°C | DMSO | Up to 1 month.[1] |
| -80°C | DMSO | Up to 6 months.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (pre-weighed vial)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
-
Micropipettes and sterile tips
-
Sterile, amber microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required volume of DMSO. The molecular weight of this compound is 461.49 g/mol . To make a 10 mM solution, you will need to add a volume of DMSO calculated as follows:
-
Volume (L) = (mass of compound (g) / 461.49 g/mol ) / 0.010 mol/L
-
-
Add DMSO to the inhibitor. Carefully add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Vortex the solution. Tightly cap the vial and vortex for 1-2 minutes to mix the powder and solvent.
-
Sonicate to aid dissolution. Place the vial in a water bath sonicator for 15-30 minutes. The water in the sonicator should be at room temperature.
-
Visually inspect for complete dissolution. After sonication, carefully inspect the solution to ensure that no solid particles are visible. The solution should be clear.
-
Aliquot for storage. Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store appropriately. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
IGF-1R Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting weak signal in p-IGF-1R western blot with inhibitor
Welcome to the Technical Support Center. This resource is designed to help you troubleshoot common issues encountered during the Western blot analysis of phosphorylated Insulin-like Growth-Factor 1 Receptor (p-IGF-1R), particularly when using inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for p-IGF-1R in my Western blot. What are the possible causes?
A weak or absent signal for p-IGF-1R can stem from several factors throughout the Western blot workflow. Key areas to investigate include sample preparation, protein concentration, antibody selection and incubation, and the blotting and detection process itself. It is also crucial to include appropriate controls to validate the experiment.[1][2][3][4][5]
Q2: My p-IGF-1R signal is very weak, even in my positive control. How can I improve it?
Optimizing several steps in your protocol can enhance a weak signal. Consider increasing the amount of protein loaded onto the gel, optimizing the concentrations of your primary and secondary antibodies, and extending incubation times.[1][6][7][8] Additionally, using a more sensitive ECL substrate can significantly boost signal detection.[9]
Q3: I am using an IGF-1R inhibitor, and my p-IGF-1R signal has disappeared completely, even at low inhibitor concentrations. Is this expected?
While an IGF-1R inhibitor is expected to reduce or abolish the p-IGF-1R signal, a complete loss at very low concentrations might indicate that the inhibitor is highly potent or that the concentration range needs adjustment.[10][11] It is also possible that other experimental factors are contributing to the signal loss. To confirm the inhibitor's effect, it is essential to include an untreated control and a vehicle control in your experiment.
Q4: What is the best lysis buffer for extracting phosphorylated proteins like p-IGF-1R?
For the analysis of phosphorylated proteins, it is critical to use a lysis buffer that contains phosphatase inhibitors to prevent dephosphorylation of your target protein.[12][13][14][15][16] A commonly used buffer is RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors.[16][17][18][19]
Q5: Can the blocking buffer affect the detection of p-IGF-1R?
Yes, the choice of blocking buffer is important. While non-fat dry milk is a common blocking agent, it contains phosphoproteins (like casein) that can be recognized by phospho-specific antibodies, leading to high background.[13][14][16] For this reason, Bovine Serum Albumin (BSA) is often the recommended blocking agent for Western blots targeting phosphorylated proteins.
Troubleshooting Guide: Weak or No p-IGF-1R Signal
This guide provides a systematic approach to troubleshooting weak or absent p-IGF-1R signals in your Western blot experiments.
Problem Area 1: Sample Preparation and Protein Lysate
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Quantify your protein lysate using a reliable method (e.g., BCA assay) and ensure you are loading an adequate amount of protein per lane (typically 20-50 µg of total protein for cell lysates).[1][6][7] |
| Protein Degradation | Always work on ice and use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[13][15][16][20] |
| Ineffective Cell Lysis | Choose a lysis buffer appropriate for your cell or tissue type. For membrane-bound receptors like IGF-1R, a buffer containing detergents like NP-40 or Triton X-100 is recommended.[17][19] |
| Low Abundance of p-IGF-1R | If p-IGF-1R is expressed at low levels, consider enriching your sample for the protein of interest through immunoprecipitation (IP) prior to Western blotting.[1][21] |
Problem Area 2: Gel Electrophoresis and Protein Transfer
| Potential Cause | Recommended Solution |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[3][22] Optimize transfer time and voltage, ensuring good contact between the gel and the membrane and the absence of air bubbles.[1][7][22] |
| Incorrect Gel Percentage | Use a gel percentage appropriate for the molecular weight of p-IGF-1R (approximately 95 kDa). A 7.5% or 10% acrylamide gel is generally suitable. |
| Over-transfer of Protein | For proteins of this size, over-transfer is less common, but if suspected, reduce the transfer time or voltage. |
Problem Area 3: Antibody Incubation
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | Perform an antibody titration to determine the optimal dilution for your specific antibody and experimental conditions. Start with the manufacturer's recommended dilution and test a range of concentrations around it.[2][23][24][25] |
| Inactive Primary Antibody | Ensure the antibody has been stored correctly and has not expired. If in doubt, test the antibody on a known positive control.[1][6] |
| Insufficient Incubation Time | For low-abundance proteins, a longer incubation time, such as overnight at 4°C, may be necessary.[6][23] |
| Incompatible Secondary Antibody | Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit polyclonal, use an anti-rabbit secondary).[2][7] |
| Suboptimal Secondary Antibody Concentration | Titrate your secondary antibody to find the optimal concentration that provides a strong signal with low background. |
Problem Area 4: Signal Detection
| Potential Cause | Recommended Solution |
| Inactive HRP-Conjugated Secondary | Avoid using sodium azide in your buffers, as it inhibits horseradish peroxidase (HRP) activity.[6][22] |
| Expired or Ineffective Substrate | Use a fresh, high-sensitivity chemiluminescent substrate.[9] Ensure the substrate has not expired. |
| Incorrect Membrane Placement | Ensure the membrane is placed with the protein side facing the detector during imaging.[9] |
| Insufficient Exposure Time | Increase the exposure time during signal detection.[1][6] |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphorylated Protein Analysis
-
Preparation: Pre-chill all buffers and a refrigerated centrifuge to 4°C. Prepare fresh lysis buffer.
-
Cell Harvesting: For adherent cells, wash the cell culture dish twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the cell plate or pellet.
-
Incubation: Incubate on ice for 15-30 minutes with occasional gentle agitation.
-
Scraping and Collection: For adherent cells, use a cell scraper to collect the lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
Protocol 2: Western Blotting for p-IGF-1R
-
SDS-PAGE: Load 20-50 µg of protein lysate per well onto a 7.5% or 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IGF-1R, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Caption: Standard Western Blot Workflow for p-IGF-1R Detection.
Caption: Troubleshooting Decision Tree for Weak p-IGF-1R Signal.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. You are being redirected... [prosci-inc.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. licorbio.com [licorbio.com]
- 10. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of insulin-like growth factor I receptor autophosphorylation by novel 6-5 ring-fused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 16. stratech.co.uk [stratech.co.uk]
- 17. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Western blot troubleshooting guide! [jacksonimmuno.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. google.com [google.com]
Technical Support Center: Optimizing IGF-1R Inhibitor-2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of IGF-1R inhibitor-2 for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the insulin-like growth factor-1 receptor (IGF-1R).[1][2] IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[3][] When activated by its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[5][6][7] These pathways are integral to cell survival and proliferation.[7] this compound blocks the tyrosine kinase activity of the receptor, thereby preventing the activation of these downstream pathways. This can lead to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells.[7]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is cell line-dependent and must be determined empirically. A common method is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of inhibitor concentrations and then measuring a relevant biological endpoint, such as cell viability or proliferation.
Q3: What is a typical starting concentration range for optimization?
A3: A typical starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 10 µM. Based on published data for similar IGF-1R inhibitors like linsitinib, IC50 values can range from the nanomolar to low micromolar range. For instance, in nasopharyngeal carcinoma cell lines CNE-2 and SUNE-1, the IC50 for linsitinib was approximately 0.38 µM.[8]
Q4: How long should I incubate the cells with the inhibitor?
A4: The incubation time will depend on the specific assay and the expected biological response. For cell viability assays, a common incubation period is 24 to 72 hours. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), a much shorter incubation time of 1 to 6 hours may be sufficient to observe changes in protein phosphorylation.
Q5: What are some common assays to assess the effect of the inhibitor?
A5: Several assays can be used to measure the effects of this compound:
-
Cell Viability/Proliferation Assays: MTT, MTS, WST-1, or CellTiter-Glo® assays are commonly used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Western Blotting: This technique can be used to assess the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and ERK to confirm that the inhibitor is hitting its target.
-
Colony Formation Assay: This long-term assay (10-14 days) measures the ability of single cells to proliferate and form colonies, providing insight into the inhibitor's cytostatic or cytotoxic effects.[8]
-
Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can determine if the inhibitor is inducing programmed cell death.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of the inhibitor is observed, even at high concentrations. | Cell line may be resistant to IGF-1R inhibition. | - Confirm IGF-1R expression and phosphorylation in your cell line via Western blot. - Consider that other signaling pathways may be driving cell proliferation and survival. - Test the inhibitor in combination with other therapeutic agents. |
| Inhibitor is inactive or degraded. | - Ensure proper storage of the inhibitor stock solution (typically -20°C or -80°C).[1] - Prepare fresh dilutions of the inhibitor for each experiment. - Verify the purity and identity of the inhibitor. | |
| Incorrect assay conditions. | - Optimize the incubation time. A longer incubation may be required to see an effect on cell viability. - Ensure the cell seeding density is appropriate for the assay duration. | |
| High variability between replicate wells. | Uneven cell seeding. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating each well. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Inhibitor precipitation. | - Check the solubility of the inhibitor in your culture medium. - If using a high concentration, you may need to use a solubilizing agent like DMSO. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). | |
| Observed effect is not dose-dependent. | Off-target effects at high concentrations. | - Use the lowest effective concentration of the inhibitor to minimize off-target effects.[9] - Perform experiments to confirm that the observed phenotype is due to IGF-1R inhibition (e.g., using siRNA to knock down IGF-1R). |
| Cell death at high concentrations masks the specific inhibitory effect. | - Perform a cytotoxicity assay to determine the toxic concentration range of the inhibitor. - Choose a concentration range for your experiments that is below the toxic threshold. |
Experimental Protocols
Protocol 1: Determining the IC50 using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 1 nM to 10 µM. Also, include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Assessing Target Inhibition by Western Blot
Objective: To confirm that this compound is inhibiting the phosphorylation of IGF-1R and downstream signaling proteins.
Materials:
-
Cell line of interest
-
Serum-free medium
-
This compound
-
Recombinant human IGF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0.1, 1, and 10 times the IC50) for 1-2 hours.
-
Stimulate the cells with a final concentration of 100 ng/mL recombinant human IGF-1 for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the extent of inhibition.
-
Data Presentation
Table 1: Example IC50 Values of IGF-1R Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Linsitinib | CNE-2 | Nasopharyngeal Carcinoma | 0.387 | [8] |
| Linsitinib | SUNE-1 | Nasopharyngeal Carcinoma | 0.381 | [8] |
| BMS-754807 | Various | Diffuse Midline Glioma | Not specified | [10] |
| Picropodophyllin (PPP) | Various | Not specified | IC50 of 1 nM | [11] |
| NVP-AEW541 | Various | Not specified | IC50 of 150 nM (cell-free) | [11] |
Note: This table provides examples from the literature. The optimal concentration for this compound in your specific cell line must be determined experimentally.
Visualizations
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Optimizing Inhibitor Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 8. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Dual IGF1R/IR inhibitors in combination with GD2-CAR T-cells display a potent anti-tumor activity in diffuse midline glioma H3K27M-mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
IGF-1R inhibitor-2 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for IGF-1R Inhibitor-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in non-cancerous cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. For the purpose of this guide, we will use Linsitinib (OSI-906) as a representative example of a potent and selective IGF-1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound (Linsitinib)?
A1: Linsitinib is a selective, small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and, to a lesser extent, the Insulin Receptor (IR).[1][2] By binding to the ATP-binding pocket of the receptor's tyrosine kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] The primary pathways affected are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth.[3][5]
Q2: What are the expected effects of this compound on non-cancerous cells?
A2: The IGF-1R signaling pathway is essential for normal cellular processes. In non-cancerous cells, such as orbital fibroblasts, Linsitinib has been shown to inhibit IGF-1-induced cell proliferation and hyaluronic acid secretion.[6] This is achieved by suppressing the phosphorylation of IGF-1R, Akt, and ERK.[3] While high concentrations may lead to apoptosis, the primary effect at lower concentrations is often cytostatic (inhibition of proliferation) rather than cytotoxic.[1][7]
Q3: Are there known off-target effects for Linsitinib?
A3: Linsitinib is highly selective for IGF-1R and the Insulin Receptor (InsR). In a broad kinase panel screening, at a concentration of 1 µM, Linsitinib did not inhibit over 50% of the activity of 88 other kinases.[8] Its primary off-target effect is the inhibition of the Insulin Receptor, which has an IC50 value of approximately 75 nM in cell-free assays.[9] This can lead to metabolic effects, such as hyperglycemia, which is a consideration in in vivo studies.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of proliferation in non-cancerous cells. | 1. Low IGF-1R expression: The non-cancerous cell line may have very low endogenous levels of IGF-1R. 2. Serum conditions: High concentrations of growth factors in the serum may overcome the inhibitory effect. 3. Cell density: High cell density can lead to contact inhibition, masking the anti-proliferative effects. | 1. Confirm IGF-1R expression in your cell line via Western blot or flow cytometry. 2. Perform experiments in serum-starved or low-serum (e.g., 0.1-1% FBS) conditions and stimulate with a known concentration of IGF-1.[3] 3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Inhibitor precipitation: The inhibitor may come out of solution at higher concentrations. 3. Edge effects in plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Visually inspect the inhibitor stock and working solutions for any precipitate. Consider using a different solvent or vortexing thoroughly. 3. Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or media to minimize evaporation. |
| Unexpected increase in signaling through a related pathway. | Compensatory signaling: Inhibition of IGF-1R can sometimes lead to the upregulation of other receptor tyrosine kinases, such as the EGFR or HER2, or increased signaling through the Insulin Receptor.[5] | 1. Profile the expression of other common receptor tyrosine kinases in your cell line. 2. Consider co-treatment with an inhibitor of the suspected compensatory pathway. 3. Analyze the phosphorylation status of the Insulin Receptor to see if signaling is being rerouted. |
Quantitative Data Summary
The following tables summarize the effects of Linsitinib on different cell lines. Note the limited availability of direct IC50 cytotoxicity data in non-cancerous human cell lines. The data presented focuses on the inhibition of proliferation and induction of apoptosis.
Table 1: Inhibitory Concentrations of Linsitinib
| Parameter | Cell Line/Target | Value | Reference(s) |
| IC50 (Cell-Free) | IGF-1R Kinase | 35 nM | [9] |
| Insulin Receptor (IR) Kinase | 75 nM | [9] | |
| EC50 (Cell Proliferation) | Various Cancer Cell Lines (e.g., NSCLC, Colorectal) | 21 - 810 nM | [9] |
| IC50 (Cell Proliferation) | NCI-H295R (Adrenocortical Carcinoma) | Not explicitly stated, but significant inhibition at ~31,612.5 ng/mL (~67 µM) | [1][11] |
| CHO (Chinese Hamster Ovary) expressing TSH-R | Not explicitly stated, but significant inhibition at ~31,612.5 ng/mL (~67 µM) | [1][11] |
Table 2: Apoptotic Effects of Linsitinib
| Cell Line | Concentration | Incubation Time | Apoptotic Effect (Caspase-3/7 Activity) | Reference(s) |
| NCI-H295R | 31,612.5 ng/mL (~67 µM) | Not specified | ~6.24-fold increase vs. control | [1] |
| 63,225 ng/mL (~134 µM) | Not specified | ~6.68-fold increase vs. control | [1] | |
| CHO expressing TSH-R | 31,612.5 ng/mL (~67 µM) | Not specified | ~5.53-fold increase vs. control | [1] |
| 63,225 ng/mL (~134 µM) | Not specified | ~5.75-fold increase vs. control | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of Linsitinib on the proliferation of non-cancerous cells like orbital fibroblasts.
-
Cell Plating: Seed orbital fibroblasts in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[4]
-
Serum Starvation (Optional but Recommended): To isolate the effect of IGF-1R inhibition, you can serum-starve the cells for 24 hours in a medium containing 0.1% BSA.[3]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Linsitinib (e.g., 0.1 µM to 20 µM) for 2 hours. Then, add a stimulating ligand like IGF-1 (e.g., 50 ng/mL) if you are studying the inhibition of stimulated proliferation.[3]
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis (Caspase-Glo® 3/7) Assay
This protocol is based on the methodology used to assess Linsitinib-induced apoptosis.[1]
-
Cell Plating: Seed cells in a 96-well plate at a density that will not result in over-confluence after the treatment period.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of Linsitinib (e.g., 7,903 ng/mL to 63,225 ng/mL) and a vehicle control.[1]
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
IGF-1R Signaling Pathway
Caption: IGF-1R signaling and the point of inhibition by Linsitinib.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cytotoxicity using an MTT assay.
References
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.plos.org [journals.plos.org]
- 4. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to prevent degradation of IGF-1R inhibitor-2 in culture media
Welcome to the technical support center for IGF-1R Inhibitor-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent the degradation of the inhibitor in culture media and ensure the reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture, with a focus on preventing its degradation.
Question: I am observing a decrease in the expected activity of this compound over the course of my multi-day experiment. What could be the cause?
Answer: A gradual loss of inhibitor activity often points to degradation in the cell culture medium. Several factors can contribute to this:
-
Chemical Instability: The inhibitor may be susceptible to hydrolysis or oxidation under standard culture conditions (37°C, physiological pH).
-
Media Components: Certain components in the culture medium, such as reactive amino acids (e.g., cysteine) or metal ions (e.g., iron), can promote the degradation of small molecules.[1][2]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
-
Adsorption: The inhibitor may adsorb to the surface of plasticware, reducing its effective concentration in the media.
To troubleshoot this, we recommend the following steps:
-
Assess Stability: Perform a stability study of this compound in your specific culture medium. This involves incubating the inhibitor in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then measuring the remaining concentration using an appropriate analytical method like HPLC-MS.[3]
-
Minimize Exposure: Protect the inhibitor stock solutions and culture plates from light by using amber vials and covering them with foil.
-
Optimize Media Refreshment: If the inhibitor is found to be unstable, consider partial or complete media changes at regular intervals (e.g., every 24-48 hours) to replenish the active compound.
-
Consider Acellular Controls: To distinguish between chemical degradation and cellular metabolism of the inhibitor, include control wells without cells in your stability assay.
Question: How can I prepare and store my stock solutions of this compound to ensure maximum stability?
Answer: Proper preparation and storage of stock solutions are critical for the consistency of your experiments.
-
Solvent Selection: Dissolve this compound in a suitable, high-purity solvent such as DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your culture medium, which can have cytotoxic effects.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Conditions: Based on supplier recommendations, store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Question: Are there any components in my cell culture medium that I should be particularly concerned about regarding the stability of this compound?
Answer: Yes, certain components commonly found in cell culture media can potentially contribute to the degradation of small molecule inhibitors.
-
Serum: Fetal Bovine Serum (FBS) contains various enzymes and proteins that can bind to or metabolize small molecules, reducing their bioavailability.[3] Consider reducing the serum percentage or using serum-free media if your cell line permits.
-
Reducing Agents: Components like cysteine can participate in redox reactions that may degrade the inhibitor.[2]
-
Metal Ions: Metal ions, such as iron found in ferric ammonium citrate, can catalyze oxidative degradation.[1][2]
-
pH Indicators: While generally stable, some pH indicators could potentially interact with certain compounds.
If you suspect a media component is causing degradation, you can test the inhibitor's stability in a basal medium with and without the suspected component.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare a working solution of this compound in your culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Immediately collect a sample for the time point 0h and store it at -80°C.
-
Incubate the remaining samples at 37°C in a CO2 incubator.
-
Collect samples at subsequent time points (e.g., 6h, 12h, 24h, 48h, 72h) and store them at -80°C until analysis.
-
Include acellular controls (media with inhibitor but no cells) to differentiate between chemical degradation and cellular metabolism.
-
Thaw all samples and analyze the concentration of the remaining this compound using a validated HPLC-MS method.
-
Plot the concentration of the inhibitor as a percentage of the initial concentration versus time to determine its stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: Based on available data, DMSO is a suitable solvent for creating stock solutions of this compound.
Q2: How should I store the powdered form of this compound? A2: The solid form of the inhibitor is generally more stable than solutions. Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light and moisture.
Q3: Can I prepare a large volume of working solution in culture media and store it? A3: It is not recommended to store the inhibitor in culture media for extended periods. Prepare fresh working solutions from your frozen stock solution immediately before each experiment to minimize degradation.
Q4: What analytical method is best for quantifying this compound in culture media? A4: HPLC-MS is the preferred method for its sensitivity and specificity in quantifying small molecules in complex biological matrices like cell culture media.[3][4]
Q5: My cells are not responding to the inhibitor as expected, even with fresh preparations. What else could be the issue? A5: If you have ruled out inhibitor degradation, consider other factors such as cell line-specific resistance, off-target effects, or issues with the experimental setup. Verifying the expression and phosphorylation status of IGF-1R in your cell line is a good starting point.
Visualizations
Caption: Troubleshooting workflow for addressing decreased inhibitor activity.
Caption: Potential pathways of small molecule degradation in cell culture.
Caption: Workflow for assessing inhibitor stability in culture media.
References
unexpected off-target effects of IGF-1R inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects with IGF-1R inhibitor-2. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected off-target effects of IGF-1R inhibitors?
The most frequently observed off-target effect of small-molecule IGF-1R inhibitors is the co-inhibition of the Insulin Receptor (IR).[1][2][3] This cross-reactivity can lead to metabolic dysregulation, most notably hyperglycemia (elevated blood glucose levels), which is a common clinical side effect.[1][4] Additionally, some inhibitors may interact with other structurally related receptor tyrosine kinases (RTKs) or downstream signaling components, leading to a variety of unanticipated cellular responses.[3][5]
Q2: Why do IGF-1R inhibitors frequently exhibit cross-reactivity with the Insulin Receptor?
The significant cross-reactivity stems from the high degree of structural homology between the IGF-1 Receptor and the Insulin Receptor. Their intracellular tyrosine kinase domains, which are the targets for most small-molecule inhibitors, share approximately 84% amino acid identity, and the ATP-binding sites are nearly identical.[2][3] This structural similarity makes the design of highly selective inhibitors challenging.
Q3: What are IGF-1R/IR hybrid receptors and how do they contribute to off-target effects?
In cells expressing both IGF-1R and IR, the receptor subunits can form heterodimers, creating hybrid IGF-1R/IR receptors.[2][3] These hybrid receptors can be activated by both IGF-1 and IGF-2, and their signaling output can be complex.[2] An inhibitor's effect on these hybrids can contribute to unexpected biological outcomes that are not purely characteristic of IGF-1R or IR inhibition alone.
Q4: Are there differences in the off-target profiles between monoclonal antibody and small-molecule tyrosine kinase inhibitor (TKI) approaches to IGF-1R inhibition?
Yes, their off-target profiles are generally distinct.
-
Monoclonal Antibodies (mAbs) : These agents typically bind to the extracellular domain of IGF-1R, preventing ligand binding.[6] They are generally more selective for IGF-1R over IR. However, they can disrupt the endocrine feedback loop, leading to elevated levels of growth hormone and IGFs, which can have systemic metabolic consequences.[1][4]
-
Tyrosine Kinase Inhibitors (TKIs) : These small molecules target the intracellular kinase domain and often exhibit cross-reactivity with the highly homologous IR kinase domain, leading to direct inhibition of both receptors and metabolic side effects like hyperglycemia.[1][2]
Q5: Can resistance to IGF-1R inhibitors be considered an off-target effect?
While not a direct off-target effect in the traditional sense, mechanisms of resistance often involve the activation of alternative signaling pathways that compensate for the loss of IGF-1R signaling.[5] For instance, tumor cells may upregulate signaling through the Insulin Receptor isoform A (IR-A) or other receptor tyrosine kinases, which can be considered a functional consequence of the on-target inhibition.[1][5]
Troubleshooting Guide
Problem 1: My experimental results show significant hyperglycemia or metabolic disruption in animal models.
-
Possible Cause: The inhibitor is likely co-inhibiting the Insulin Receptor (IR) due to the high homology in the kinase domain with IGF-1R.[1][3] This is a known class effect for many IGF-1R TKIs.
-
Troubleshooting Steps:
-
Confirm IR Inhibition: Perform a Western blot analysis on treated cells or tissues to assess the phosphorylation status of the Insulin Receptor (p-IR) and key downstream effectors like p-Akt and p-ERK upon insulin stimulation. A reduction in insulin-stimulated phosphorylation would confirm IR inhibition.
-
Assess Inhibitor Selectivity: If not already known, determine the IC50 of your inhibitor against both IGF-1R and IR using in vitro kinase assays. This will provide a quantitative measure of its selectivity.
-
Monitor Glucose Levels: Conduct regular blood glucose monitoring in animal studies to quantify the extent of hyperglycemia.
-
Consider Alternative Inhibitors: If IR co-inhibition is confounding your results, consider using a more selective inhibitor or a monoclonal antibody approach if appropriate for your experimental design.
-
Problem 2: I'm observing a lack of efficacy in my cancer cell line, even though IGF-1R phosphorylation is inhibited.
-
Possible Cause 1: Compensatory Signaling: The cancer cells may be bypassing IGF-1R inhibition by utilizing alternative signaling pathways. A common mechanism is signaling through the Insulin Receptor, particularly the IR-A isoform which can be activated by IGF-2, or through hybrid IGF-1R/IR receptors.[1][4][5]
-
Troubleshooting Steps:
-
Profile Receptor Expression: Characterize the expression levels of IGF-1R, IR-A, and IR-B in your cell line using qPCR or Western blotting. High levels of IR-A may indicate a potential resistance mechanism.
-
Test Dual Inhibition: Treat cells with your IGF-1R inhibitor in combination with an IR inhibitor to see if this restores efficacy. Some TKIs inhibit both receptors.[7]
-
Investigate Downstream Pathways: Even with IGF-1R blocked, check for sustained activation (phosphorylation) of key downstream pathways like PI3K/Akt and MAPK/ERK.[6] If they remain active, it points to a bypass mechanism.
-
-
Possible Cause 2: Nuclear IGF-1R Signaling: Ligand-induced translocation of IGF-1R to the nucleus has been associated with resistance to targeted therapies.[1]
-
Troubleshooting Steps:
-
Cellular Fractionation: Perform cellular fractionation experiments followed by Western blotting to determine the subcellular localization of IGF-1R in your treated and untreated cells.
-
Problem 3: The observed phenotype in my experiment is inconsistent with the known functions of the IGF-1R pathway.
-
Possible Cause: Your inhibitor may have significant off-target effects on other, unrelated kinases or cellular proteins. This is more common with ATP-competitive small molecules that can bind to the conserved ATP pocket of numerous kinases.[2]
-
Troubleshooting Steps:
-
Kinome Profiling: The most definitive way to identify unintended targets is to perform a comprehensive kinome scan. This involves screening your inhibitor against a large panel of purified kinases to determine its selectivity profile.
-
Use a Structurally Unrelated Inhibitor: If possible, repeat key experiments using a different, structurally distinct IGF-1R inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect. If it disappears, it was likely an off-target effect of the original compound.
-
Consult Databases: Check compound-target interaction databases for published or predicted off-targets of your specific inhibitor.
-
Data Presentation
Table 1: Selectivity Profile of Representative IGF-1R Tyrosine Kinase Inhibitors
| Inhibitor | IGF-1R IC50 (nM) | InsR IC50 (nM) | Other Notable Targets (IC50 nM) |
| Linsitinib (OSI-906) | 35 | 75 | - |
| NVP-AEW541 | 150 | 140 | - |
| BMS-754807 | 1.8 | 1.7 | Met (c-Met), Aurora A/B, TrkA/B |
| GSK1838705A | 2.0 | 1.6 | ALK (0.5) |
| Ceritinib (LDK378) | 8 | 7 | ALK (0.2), STK22D (23), FLT3 (60) |
This table presents a summary of publicly available data for common IGF-1R inhibitors to illustrate typical selectivity profiles. The specific off-target profile for "this compound" should be determined experimentally.[7]
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Receptor Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HT29) and allow them to attach. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate separate groups of cells with either IGF-1 (e.g., 100 ng/mL) or Insulin (e.g., 10 µg/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-IGF-1Rβ (Tyr1135/1136)/IRβ (Tyr1150/1151)
-
Total IGF-1Rβ
-
Total IRβ
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases. This is typically performed as a fee-for-service by specialized companies.
-
Assay Format: Kinase activity is measured using various platforms, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Procedure:
-
The this compound is serially diluted.
-
Each dilution is incubated with a specific purified kinase, its substrate, and ATP in an appropriate reaction buffer.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified.
-
The percentage of inhibition relative to a DMSO control is calculated for each kinase at each inhibitor concentration.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined for each kinase by fitting the dose-response data to a suitable model. The results are often presented as a selectivity tree (kinome tree) or a list of inhibited kinases.
Visualizations
Caption: IGF-1R and Insulin Receptor signaling pathways.
Caption: Key off-target mechanisms for IGF-1R TKIs.
Caption: Experimental workflow for troubleshooting.
References
- 1. Can we unlock the potential of IGF-1R inhibition in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting High Background in Western Blot after IGF-1R Inhibitor-2 Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers encountering high background on their Western blots after treating cells with IGF-1R inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a research compound that blocks the activity of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] IGF-1R is a transmembrane receptor that, upon binding to its ligands (IGF-1 and IGF-2), activates downstream signaling pathways like the PI3K/AKT and MAPK pathways.[2][] These pathways are crucial for cell proliferation, survival, and differentiation.[2][] By inhibiting IGF-1R, this inhibitor can block these signaling cascades, leading to reduced tumor cell growth and potentially inducing apoptosis (programmed cell death).[1][2]
Q2: Can this compound directly cause a high background in my Western blot?
It is unlikely that this compound itself is the direct cause of high background on a Western blot. High background is a common issue in Western blotting and typically stems from problems with the experimental technique, such as inadequate blocking, improper antibody concentrations, or insufficient washing.[4][5][6][7][8][9][10] However, the cellular changes induced by the inhibitor could indirectly affect the Western blot results.
Q3: What cellular changes after this compound treatment might affect my Western blot?
Treatment with an IGF-1R inhibitor can lead to changes in protein expression and post-translational modifications. For instance, you might observe a decrease in the phosphorylation of IGF-1R and its downstream targets like AKT. It's also possible that the inhibitor treatment could induce apoptosis, leading to protein degradation.[5] This degradation can sometimes appear as smears or non-specific bands on the blot.[8]
Troubleshooting Guide: High Background
High background on a Western blot can obscure the specific protein bands of interest, making data interpretation difficult.[6][8] This section provides a step-by-step guide to troubleshoot and resolve this common issue.
Problem: Uniform High Background (Entire membrane is dark)
A uniform, dark background often indicates issues with blocking or antibody concentrations.[8]
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking step. Try increasing the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). You can also try switching your blocking agent. If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause interference.[4][5][6][7][8] |
| Antibody Concentration Too High | An excess of primary or secondary antibody can lead to non-specific binding and a dark background.[5][7][8] Perform a titration (dilution series) for both your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.[8] |
| Inadequate Washing | Washing steps are critical for removing unbound antibodies.[8] Increase the number and duration of your washes. A standard recommendation is three to five washes of 5-15 minutes each with a buffer containing a mild detergent like Tween-20.[4][7][8] |
| Membrane Dried Out | Allowing the membrane to dry out at any point during the process can cause high background.[6][9] Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
| Contaminated Buffers | Bacterial growth or other contaminants in your buffers can contribute to high background.[9] Prepare fresh buffers for each experiment. |
| Overexposure | The high background may be a result of exposing the film or digital imager for too long.[7] Reduce the exposure time. |
Problem: Non-Specific Bands
The appearance of distinct, non-specific bands can be caused by several factors.[8]
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Ensure your primary antibody is specific for the target protein. To check for non-specific binding of the secondary antibody, run a control lane where the primary antibody is omitted.[5][6] If bands appear in this lane, your secondary antibody is binding non-specifically. |
| Protein Degradation | If your samples are not handled properly, proteins can degrade, leading to multiple lower molecular weight bands.[5][8] Always prepare fresh lysates and keep them on ice.[5] It is also crucial to add protease and phosphatase inhibitors to your lysis buffer.[5] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to the appearance of non-specific bands.[4][6] Try loading a smaller amount of protein per lane. |
Experimental Protocols
General Western Blot Protocol after Cell Treatment
This protocol provides a general workflow for performing a Western blot on cell lysates after treatment with this compound.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimal dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 5-15 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimal dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: IGF-1R signaling pathway and the action of this compound.
Caption: Standard workflow for Western blot analysis after drug treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. arp1.com [arp1.com]
- 8. clyte.tech [clyte.tech]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
IGF-1R inhibitor-2 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IGF-1R inhibitor-2. The information is designed to address common issues related to the compound's precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a stock solution in 100% DMSO at a concentration of 10 mM or up to 50 mg/mL.[1][2] Warming the solution to 80°C and using ultrasonication can aid in dissolution.[1] Always use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the inhibitor's solubility.[1][3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue with poorly soluble compounds like many kinase inhibitors. Here are several steps you can take to troubleshoot this problem:
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly to a large volume of aqueous buffer. Instead, perform a series of stepwise dilutions, gradually increasing the proportion of the aqueous solvent.
-
Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity. For in vivo experiments, the final DMSO concentration should ideally be below 2%.[1]
-
Vortexing/Mixing: After adding the inhibitor stock to the aqueous solution, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Temperature: Gently warming the aqueous solution (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility. However, be mindful of the temperature stability of the inhibitor and other components in your solution.
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300, PEG400, and Tween 80 can be used in combination with DMSO to improve solubility.[1][4]
Q3: What is the recommended storage and stability for this compound solutions?
A3: Proper storage is crucial to maintain the integrity of the inhibitor.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
DMSO Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use.[1] Do not store aqueous solutions for extended periods, as the inhibitor is prone to precipitation and degradation.
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon adding DMSO stock to aqueous buffer. | Rapid change in solvent polarity. | Perform a stepwise dilution. First, dilute the DMSO stock with a small volume of the aqueous buffer, vortex well, and then add this intermediate dilution to the final volume. |
| High final concentration of the inhibitor. | The desired final concentration may exceed the inhibitor's solubility limit in the aqueous buffer. Try working at a lower final concentration. | |
| Old or hydrated DMSO. | Use fresh, anhydrous DMSO to prepare the stock solution. DMSO is hygroscopic and absorbed water can reduce solubility.[1][3] | |
| Precipitation observed in cell culture wells after incubation. | Inhibitor coming out of solution over time. | This can happen even if the initial solution appears clear. Consider reducing the final concentration of the inhibitor. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
| Interaction with media components. | Serum proteins in the cell culture media can sometimes interact with small molecules, affecting their solubility.[5] Reducing the serum concentration, if possible, or using a serum-free medium for a short duration might help identify the cause. | |
| Temperature changes. | Ensure the incubator temperature is stable. Fluctuations can sometimes cause less soluble compounds to precipitate. | |
| Precipitation in solutions prepared for in vivo administration. | Low aqueous solubility of the inhibitor. | For in vivo formulations, the use of co-solvents is often necessary. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][4] |
| Improper mixing of formulation components. | Add each component of the formulation sequentially and ensure thorough mixing after each addition. Sonication can be used to aid dissolution.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of the inhibitor for your desired volume of 10 mM stock solution (Molecular Weight of this compound is 461.49 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial of the inhibitor.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the inhibitor does not fully dissolve, you can use a sonicator for 10-15 minutes or gently warm the solution to 37-50°C for a short period.
-
Once the inhibitor is completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Preparing a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the risk of precipitation.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution (with 1% DMSO). Vortex immediately.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your assay plate to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.1%).
-
-
-
Ensure the final DMSO concentration in your cell culture does not exceed 0.5%.
-
Include a vehicle control in your experiment which contains the same final concentration of DMSO as your treated samples.
-
Use the prepared working solutions immediately.
Visualizations
IGF-1R Signaling Pathway
Caption: Simplified IGF-1R signaling pathway and the point of intervention for this compound.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing aqueous working solutions of this compound from a DMSO stock.
References
Technical Support Center: Enhancing In Vivo Bioavailability of IGF-1R Inhibitor-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of IGF-1R inhibitor-2 (also referred to as example 121).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility. Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to poor dissolution in the gastrointestinal tract, low absorption, and consequently, suboptimal plasma concentrations and reduced efficacy in vivo.
Q2: What are the typical signs of poor bioavailability in my animal experiments?
A2: Indicators of poor bioavailability include:
-
Lack of dose-dependent efficacy: Increasing the dose of the inhibitor does not result in a corresponding increase in the desired therapeutic effect (e.g., tumor growth inhibition).
-
High variability in therapeutic response: Significant differences in outcomes are observed between animals receiving the same dose.
-
Low or undetectable plasma concentrations of the inhibitor: Pharmacokinetic analysis reveals that the drug is not reaching or being maintained at therapeutic levels in the bloodstream.
-
Adverse effects at the injection site: For parenteral administration, precipitation of the compound can cause local irritation, inflammation, or necrosis.
-
Weight loss or signs of distress in animals: This can sometimes be linked to the vehicle used to dissolve the compound, especially if high concentrations of solvents like DMSO are used.[1]
Q3: What are the recommended starting formulations for in vivo studies with this compound?
A3: For poorly soluble compounds like this compound, multi-component solvent systems are often necessary. Below are commonly used formulations suitable for oral (p.o.) and intraperitoneal (i.p.) administration.
| Formulation Component | Oral Gavage (Suspension) | Oral Gavage / Intraperitoneal Injection (Solution) | Intraperitoneal/Intravenous Injection (Solution) |
| Primary Solvent | 0.5% Carboxymethyl cellulose (CMC-Na) in saline | 10% DMSO | 10% DMSO |
| Co-solvent(s) | N/A | 40% PEG300 | 90% Corn Oil |
| Surfactant | N/A | 5% Tween-80 | N/A |
| Aqueous Phase | Saline | 45% Saline | N/A |
| Achievable Concentration | Approx. 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Note: These are starting points. Optimization may be required based on the specific experimental needs.
Troubleshooting Guides
Issue 1: Precipitate formation during formulation preparation or upon administration.
Question: My formulation with this compound is cloudy or forms a precipitate. What should I do?
Answer:
-
Order of solvent addition is critical. When preparing a multi-component vehicle, always dissolve the inhibitor completely in the primary organic solvent (e.g., DMSO) first before adding co-solvents and aqueous components.[2][3]
-
Use gentle heating and sonication. To aid dissolution, you can warm the solution to 37°C and use a sonicator. However, be cautious with temperature to avoid compound degradation.
-
Adjust solvent ratios. If precipitation occurs upon adding the aqueous phase, consider reducing the percentage of the aqueous component or increasing the proportion of co-solvents like PEG300.
-
Prepare fresh daily. Formulations, especially those containing water, can be unstable. It is best practice to prepare them fresh before each administration.
Issue 2: Lack of in vivo efficacy despite positive in vitro results.
Question: this compound is potent in my cell-based assays, but I'm not observing the expected anti-tumor effect in my xenograft model. Why could this be?
Answer:
This discrepancy often points to insufficient drug exposure at the tumor site.
-
Assess Pharmacokinetics (PK): If possible, conduct a pilot PK study to measure the concentration of this compound in the plasma of your animals at different time points after dosing. This will help determine if the compound is being absorbed and reaching therapeutic concentrations.
-
Optimize the Formulation: A lack of efficacy is a strong indicator that the current formulation is not providing adequate bioavailability. Refer to the formulation table and protocols below to test alternative vehicles. For oral administration, formulations that create a fine suspension or a self-emulsifying system can enhance absorption.[4]
-
Consider the Route of Administration: If oral bioavailability is poor, switching to intraperitoneal (i.p.) or intravenous (i.v.) administration may be necessary to bypass gastrointestinal absorption barriers.
-
Evaluate Target Engagement: It is crucial to confirm that the inhibitor is reaching the tumor and inhibiting its target, IGF-1R. This can be assessed by measuring the phosphorylation status of IGF-1R and downstream signaling proteins like Akt in tumor tissue collected from treated animals.
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
Procedure (for a final volume of 1 mL at 2.5 mg/mL):
-
Weigh 2.5 mg of this compound powder.
-
Prepare a 25 mg/mL stock solution by dissolving the 2.5 mg of inhibitor in 100 µL of DMSO. Ensure it is fully dissolved. Gentle vortexing or sonication can be used.
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add the 100 µL of the inhibitor/DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Protocol 2: Preparation of a Suspension in Carboxymethyl Cellulose (CMC)
This protocol is for preparing a suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC-Na)
-
Sterile distilled water or saline
Procedure (for 10 mL of a 2.5 mg/mL suspension):
-
Prepare a 0.5% CMC-Na solution by dissolving 50 mg of CMC-Na in 10 mL of sterile water or saline. This may require stirring for several hours to fully dissolve.
-
Weigh 25 mg of this compound powder.
-
Add the inhibitor powder to the 10 mL of 0.5% CMC-Na solution.
-
Vortex and sonicate the mixture to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
Visualizations
Caption: IGF-1R signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for in vivo testing of this compound.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
dealing with lot-to-lot variability of IGF-1R inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with IGF-1R inhibitor-2, with a special focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that inhibits the insulin-like growth factor-1 receptor (IGF-1R), a transmembrane receptor tyrosine kinase.[1][2][3] The IGF-1R signaling pathway is crucial for cell proliferation, growth, and survival.[4] Upon binding of its ligands (IGF-1 or IGF-2), the receptor autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT/mTOR and the Ras/Raf/MAPK pathways.[5][6][][8][9][10] By inhibiting the kinase activity of IGF-1R, the inhibitor blocks these downstream signals, which can lead to reduced tumor cell growth and an increase in apoptosis (programmed cell death).[1][2][11] Some evidence suggests the mechanism may involve the indirect blocking of ATP binding to the kinase domain.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of the inhibitor. Different suppliers may have slightly different recommendations, so always consult the product-specific datasheet. General guidelines are summarized below.
| Condition | Powder | Stock Solution |
| Storage Temperature | 2-8°C or -20°C | -20°C or -80°C |
| Stability | Typically stable for years at -20°C | Up to 1 month at -20°C; Up to 6 months at -80°C[1] |
| Handling Notes | Protect from light. Shipped at ambient temperature.[3] | Aliquot after reconstitution to avoid repeated freeze-thaw cycles.[12] |
Q3: In what solvents can I dissolve this compound?
A3: this compound is typically soluble in organic solvents. Solubility can vary slightly between lots and suppliers. It is always best to test solubility with a small amount of the product first.
| Solvent | Reported Solubility |
| DMSO | ≥ 10 mg/mL[2] |
| Ethanol | ~3 mg/mL |
For in vivo studies, further dilution into aqueous buffers or formulation with vehicles like corn oil may be necessary.[3]
Q4: What are the known IC₅₀ values for this compound?
A4: The half-maximal inhibitory concentration (IC₅₀) can vary depending on the assay conditions (e.g., cell-free vs. cell-based). It is a key parameter that can be affected by lot-to-lot variability.
| Assay Type | Target/Cell Line | Reported IC₅₀ |
| Cell-free Kinase Assay | IGF-1R Autophosphorylation | < 1 µM |
| Cell-based Assay | Ligand-induced IGF-1R Autophosphorylation (MCF-7 cells) | 12 µM |
| Cell Growth Assay | MCF-7 cells | 8 µM |
| Cell Growth Assay | MCNeuA cells | 15 µM |
Troubleshooting Guide: Dealing with Lot-to-Lot Variability
Lot-to-lot variability in small molecule inhibitors can arise from differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. This can lead to inconsistent experimental results. The following guide provides a systematic approach to identifying and mitigating these issues.
Q5: My experiment is not working after switching to a new lot of this compound. How can I troubleshoot this?
A5: When inconsistent results coincide with a change in reagent lot, it is crucial to systematically validate the new lot against the old one. This involves checking for issues with solubility, potency, and target engagement.
Troubleshooting Workflow for New Inhibitor Lots
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 8. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Cell Death with IGF-1R Inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IGF-1R inhibitor-2 in their experiments. The information is presented in a question-and-answer format to directly address common issues encountered when investigating inhibitor-induced cell death.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that targets the insulin-like growth factor-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[1][2] By binding to the receptor, the inhibitor blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[3] The two primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MAPK cascades, which are crucial for cell proliferation, survival, and differentiation.[2][4] Inhibition of these pathways in cancer cells, where IGF-1R is often overexpressed, can lead to a decrease in cell proliferation and an induction of apoptosis (programmed cell death).[1][5]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. However, based on available data, a starting range of 1 µM to 50 µM can be considered. For example, in MCF-7 breast cancer cells, the IC50 for inhibiting IGF-I-stimulated growth is approximately 6 µM, while the IC50 for inhibiting IGF-1R autophosphorylation is around 12 µM.[3] In U2OS osteosarcoma cells, an IC50 of 5 µM has been reported.[6]
Q3: What are the known off-target effects of this compound?
Due to the high homology between IGF-1R and the insulin receptor (IR), cross-reactivity is a common concern with IGF-1R inhibitors.[7] While some inhibitors are designed for dual IGF-1R/IR inhibition, others aim for selectivity. It is crucial to determine if unexpected cellular effects are due to the inhibition of IR. Additionally, as with many kinase inhibitors, off-target effects on other kinases can occur, especially at higher concentrations. A comprehensive kinase selectivity profile for this compound is not widely published, so it is important to interpret results with caution and consider empirical testing for effects on closely related kinases if unexpected phenotypes are observed.
Q4: How should I prepare and store this compound?
This compound is typically provided as a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO.[8] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Avoid repeated freeze-thaw cycles. The powder form is stable for years at -20°C.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Excessive or Unexpected Cell Death
Q: I'm observing a high level of cell death, even at low concentrations of the inhibitor. What could be the cause?
Possible Causes and Solutions:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to the inhibition of the IGF-1R pathway.
-
Solution: Perform a detailed dose-response curve starting from a much lower concentration (e.g., nanomolar range) to determine the precise IC50 for your cells.
-
-
Off-Target Toxicity: The observed cell death could be due to the inhibition of other essential kinases.
-
Solution:
-
Review the literature for any known off-target effects of this compound or similar compounds.
-
Test the inhibitor on a control cell line known to have low IGF-1R expression. Significant cell death in this line would suggest off-target effects.
-
Consider using another IGF-1R inhibitor with a different chemical scaffold to see if the same effect is observed.
-
-
-
Insulin Receptor (IR) Inhibition: As IGF-1R and IR are highly homologous, the inhibitor might be affecting IR signaling, which is crucial for the metabolism and survival of some cell lines.
-
Solution: Perform a western blot to check the phosphorylation status of the insulin receptor (p-IR) in the presence of the inhibitor. A decrease in p-IR would indicate cross-reactivity.
-
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
-
Problem 2: No or Minimal Cell Death Observed
Q: I'm not seeing the expected level of cell death, even at high concentrations of the inhibitor. What should I do?
Possible Causes and Solutions:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to IGF-1R inhibition.
-
Solution:
-
Confirm the expression of IGF-1R in your cell line via western blot or flow cytometry. Low or absent expression will result in a lack of response.
-
Investigate for activating mutations in downstream signaling components (e.g., PIK3CA, KRAS) that could bypass the need for IGF-1R signaling.
-
Consider that some tumor cells can circumvent IGF-1R inhibition through the insulin receptor.[5]
-
-
-
Inhibitor Inactivity: The inhibitor may have degraded.
-
Solution: Ensure the inhibitor has been stored correctly.[1] If in doubt, use a fresh stock of the inhibitor.
-
-
Suboptimal Experimental Conditions:
-
Solution:
-
Serum Concentration: High concentrations of growth factors in the serum of your culture medium can compete with the inhibitor. Try reducing the serum concentration or using serum-free medium for a short period during the treatment.
-
Treatment Duration: The induction of apoptosis can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Problem 3: Differentiating Between Apoptosis, Necrosis, and Autophagy
Q: My cells are dying, but I'm not sure of the mechanism. How can I distinguish between apoptosis, necrosis, and autophagy?
Solution: A combination of assays is recommended to accurately determine the mode of cell death.
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases.
-
Recommended Assay: Caspase-3/7 activity assay. An increase in caspase activity is a hallmark of apoptosis.
-
-
Necrosis: An unregulated form of cell death resulting from cellular injury, leading to cell swelling and rupture of the cell membrane.
-
Recommended Assay: Lactate dehydrogenase (LDH) release assay. LDH is released from cells with compromised membrane integrity.
-
-
Autophagy: A cellular recycling process that can lead to cell death under certain conditions. It is characterized by the formation of autophagosomes.
-
Recommended Assay: LC3-II western blot. An increase in the conversion of LC3-I to LC3-II is an indicator of autophagosome formation.
-
The following table summarizes the expected outcomes of these assays for each type of cell death:
| Cell Death Mechanism | Caspase-3/7 Activity | LDH Release | LC3-II Levels |
| Apoptosis | Increased | Minimal (in early stages) | No significant change |
| Necrosis | No significant change | Significantly increased | No significant change |
| Autophagic Cell Death | May or may not increase | Minimal | Significantly increased |
Data Presentation
Table 1: IC50 Values of this compound (PQ401) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 6 (Growth Inhibition) | [3] |
| MCF-7 | Breast Cancer | 12 (IGF-1R Autophosphorylation) | [3] |
| U2OS | Osteosarcoma | 5 | [6] |
Table 2: Expected Apoptotic Response to this compound in Sensitive Cell Lines
| Cell Line | Inhibitor Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| U2OS | 5 | 24 | Increased (Dose-dependent) |
| U2OS | 10 | 24 | Further Increased |
Note: The percentage of apoptotic cells is an illustrative example and will vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle-only, positive control for apoptosis).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 substrate working solution according to the manufacturer's instructions.
-
Assay: Add an equal volume of the caspase-3/7 working solution to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
Protocol 2: LDH Cytotoxicity Assay (Colorimetric)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase-3/7 assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture (as per the kit protocol) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at ~490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Protocol 3: LC3-II Western Blot for Autophagy
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound. Include a positive control for autophagy (e.g., starvation or rapamycin treatment). To assess autophagic flux, treat a parallel set of wells with the inhibitor in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel. It is recommended to use a higher percentage gel (e.g., 12-15%) to effectively separate LC3-I and LC3-II.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the band intensity of LC3-II relative to a loading control (e.g., GAPDH or β-actin). An accumulation of LC3-II, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.
Visualizations
Caption: IGF-1R Signaling Pathway and Inhibition.
Caption: Troubleshooting Workflow for Unexpected Cell Death.
Caption: Differentiating Cell Death Mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting Insulin and IGF Receptor Function in Cancer [mdpi.com]
- 6. IGF-1R inhibitor PQ401 inhibits osteosarcoma cell proliferation, migration and colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of IGF-1R Inhibitor-2 on IGF-1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IGF-1R inhibitor-2 with other commercially available inhibitors targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R). The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their studies and to provide standardized protocols for validating inhibitor efficacy.
Introduction to IGF-1R Signaling
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating two primary downstream signaling cascades: the PI3K/AKT/mTOR pathway, which is central to cell survival and growth, and the RAS/RAF/MEK/MAPK pathway, which primarily regulates cell proliferation and differentiation.[3][4][5][6] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][7] IGF-1R inhibitors, therefore, represent a promising class of anti-cancer agents.[7]
Comparative Analysis of IGF-1R Inhibitors
The selection of an appropriate IGF-1R inhibitor is critical for the success of in vitro and in vivo studies. This section compares this compound with other known inhibitors based on their biochemical potency and mechanism of action.
Small Molecule Kinase Inhibitors
These inhibitors typically act by competing with ATP for binding to the kinase domain of IGF-1R, thereby preventing receptor autophosphorylation and subsequent downstream signaling.
| Inhibitor | Target(s) | IC50 (IGF-1R) | IC50 (IR) | Reference(s) |
| This compound | IGF-1R | Not Available | Not Available | [8] |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 nM | 75 nM | [3][5][9] |
| NVP-AEW541 | IGF-1R, IR | 150 nM | 140 nM | [1][4][10] |
| Ceritinib (LDK378) | ALK, IGF-1R, IR | 8 nM | 7 nM | [1] |
| BMS-754807 | IGF-1R, IR | 1.8 nM | 1.7 nM | [11] |
| GSK1838705A | IGF-1R, IR, ALK | 2.0 nM | 1.6 nM | [1] |
Monoclonal Antibody Inhibitors
These inhibitors are highly specific antibodies that bind to the extracellular domain of IGF-1R, preventing ligand binding and receptor activation.
| Inhibitor | Target | Binding Affinity (KD) | Mechanism of Action | Reference(s) |
| Ganitumab (AMG 479) | IGF-1R | 0.22 nM | Blocks IGF-1 and IGF-2 binding | [6][7][12] |
Experimental Protocols for Inhibitor Validation
To validate the inhibitory effect of this compound or any other inhibitor, a series of biochemical and cell-based assays should be performed.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified IGF-1R.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is a direct measure of kinase activity. A decrease in ADP production in the presence of the inhibitor indicates successful inhibition.
Protocol (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1x kinase buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.
-
Prepare a solution of recombinant human IGF-1R kinase domain in kinase buffer.
-
Prepare a solution of the substrate peptide (e.g., IGF1Rtide) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the enzyme solution.
-
Add 1 µL of the inhibitor solution.
-
Initiate the reaction by adding 2 µL of the ATP and substrate mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of IGF-1R Phosphorylation
This assay assesses the inhibitor's ability to block IGF-1-induced autophosphorylation of IGF-1R and the phosphorylation of downstream signaling proteins in a cellular context.
Principle: Cells are treated with the inhibitor, stimulated with IGF-1, and then lysed. The cell lysates are subjected to SDS-PAGE and western blotting to detect the levels of phosphorylated IGF-1R (p-IGF-1R) and phosphorylated Akt (p-Akt).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 or other cancer cell lines with high IGF-1R expression) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IGF-1R (Tyr1135/1136), total IGF-1R, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins in inhibitor-treated cells to the IGF-1-stimulated control.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the inhibitor suggests a cytotoxic or cytostatic effect.
Protocol (based on MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound or control inhibitors. Include a DMSO-treated control group.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
MTT Incubation and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[13]
-
Visualizing Key Concepts
To further clarify the experimental design and the underlying biological pathways, the following diagrams have been generated.
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Logical Flow for Inhibitor Comparison.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Linsitinib | IGF-I R/IGF1R: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IGF-1R Inhibitors: Linsitinib (OSI-906) vs. IGF-1R inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R): Linsitinib (OSI-906) and a less characterized compound referred to as IGF-1R inhibitor-2. While extensive data is available for Linsitinib, allowing for a thorough evaluation of its performance, publicly accessible quantitative data for this compound is limited. This guide will present the available information for both compounds, highlighting the data gaps for this compound, and provide a framework for its evaluation should data become available.
Introduction to IGF-1R Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a key target for anti-cancer therapies.[3][4] Small molecule inhibitors that target the ATP-binding site of the IGF-1R kinase domain are a major class of therapeutics under investigation. This guide focuses on a comparative analysis of two such inhibitors.
Overview of the Inhibitors
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the IGF-1 receptor and the highly homologous insulin receptor (InsR).[5][6] It has been extensively studied in preclinical and clinical settings for various cancer types.[7]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Linsitinib (OSI-906) and provide a template for the evaluation of this compound.
Table 1: Biochemical Activity
| Parameter | Linsitinib (OSI-906) | This compound |
| Target(s) | IGF-1R, Insulin Receptor (InsR) | IGF-1R |
| IC50 (IGF-1R) | 35 nM (cell-free assay)[5] | Data not publicly available |
| IC50 (InsR) | 75 nM (cell-free assay)[5] | Data not publicly available |
| Ki | Data not publicly available | Data not publicly available |
| Mechanism of Action | ATP-competitive inhibitor | Presumed ATP-competitive inhibitor |
Table 2: In Vitro Cellular Activity
| Parameter | Linsitinib (OSI-906) | This compound |
| Cell Lines Tested | Various, including non-small-cell lung cancer and colorectal cancer cell lines[5] | Data not publicly available |
| EC50 (Cell Proliferation) | 0.021 to 0.810 µM in various cancer cell lines[5] | Data not publicly available |
| Effect on IGF-1R Phosphorylation | Inhibition of autophosphorylation with IC50 of 0.028 to 0.13 µM[5] | Data not publicly available |
| Downstream Signaling Inhibition | Inhibits phosphorylation of Akt, ERK1/2, and S6 kinase[5] | Data not publicly available |
Table 3: In Vivo Efficacy in Xenograft Models
| Parameter | Linsitinib (OSI-906) | This compound |
| Animal Models | IGF-1R-driven xenograft mouse models (e.g., NCI-H292)[5][8] | Data not publicly available |
| Dosing Regimen | e.g., 25 mg/kg and 75 mg/kg, oral administration[5] | Data not publicly available |
| Tumor Growth Inhibition (TGI) | 60% TGI at 25 mg/kg; 100% TGI and 55% regression at 75 mg/kg[5] | Data not publicly available |
| Pharmacodynamic Effects | Maximal inhibition of IGF-1R phosphorylation (80%) between 4 and 24 hours post-dose at 75 mg/kg[5] | Data not publicly available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: IGF-1R signaling and points of inhibition.
Caption: Workflow for a typical in vitro kinase assay.
References
- 1. Patent Public Search | USPTO [uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
- 4. Effective natural inhibitors targeting IGF-1R by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of IGF-1R Inhibitors: Linsitinib (OSI-906) vs. Picropodophyllin (PPP)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors: Linsitinib (OSI-906) and Picropodophyllin (PPP). This analysis is supported by experimental data on their inhibitory activities and mechanisms of action.
At a Glance: Linsitinib vs. Picropodophyllin
| Feature | Linsitinib (OSI-906) | Picropodophyllin (PPP) |
| Primary Target | Dual inhibitor of IGF-1R and Insulin Receptor (IR) | Primarily a selective inhibitor of IGF-1R |
| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor | Non-competitive inhibitor of IGF-1R tyrosine kinase activity; also reported to have off-target effects on microtubules |
| Potency (IC50) | 35 nM (IGF-1R, cell-free)[1][2], 75 nM (IR, cell-free)[1][2] | 1 nM (IGF-1R)[3] |
| Cellular Effects | Inhibition of proliferation, induction of apoptosis, induction of autophagy[4][5] | Inhibition of proliferation, induction of apoptosis, induction of autophagy, G2/M cell cycle arrest[4][6] |
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Linsitinib and Picropodophyllin from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| Linsitinib (OSI-906) | IGF-1R | 35 | Cell-free kinase assay[1][2] |
| Insulin Receptor (IR) | 75 | Cell-free kinase assay[1][2] | |
| Picropodophyllin (PPP) | IGF-1R | 1 | In vitro tyrosine kinase assay[3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (µM) |
| Linsitinib (OSI-906) | Various | Non-small-cell lung cancer, Colorectal cancer | 0.021 - 0.810 (EC50)[1] |
| Picropodophyllin (PPP) | CNE-2 | Nasopharyngeal Carcinoma | ≤1 (24h), ≤0.5 (48h)[7] |
| A-549 | Human Lung Carcinoma | 0.06 | |
| HT-29 | Human Colon Carcinoma | Not specified | |
| P-388 | Mouse Lymphoma | 0.06 |
Mechanism of Action and Signaling Pathways
Both Linsitinib and Picropodophyllin exert their anti-cancer effects by inhibiting the IGF-1R signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[8][9] Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[8][9]
Linsitinib is an ATP-competitive inhibitor, binding to the kinase domain of IGF-1R and the highly homologous insulin receptor (IR), thereby preventing their autophosphorylation and subsequent downstream signaling.[1] Picropodophyllin is a non-competitive inhibitor of IGF-1R and has been shown to be highly selective for IGF-1R over IR.[3] Interestingly, some studies suggest that Picropodophyllin may also have IGF-1R-independent effects, such as microtubule depolymerization, contributing to its anti-tumor activity.[6] A recent study has also demonstrated that both Linsitinib and Picropodophyllin are potent inducers of autophagy, a cellular process that can have context-dependent roles in cancer cell survival and death.[4]
Caption: IGF-1R Signaling Pathway and Points of Inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability upon treatment with IGF-1R inhibitors.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Linsitinib or Picropodophyllin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the general steps for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of Linsitinib or Picropodophyllin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Summary and Conclusion
Both Linsitinib (OSI-906) and Picropodophyllin (PPP) are potent inhibitors of the IGF-1R signaling pathway with demonstrated anti-cancer activities. Linsitinib acts as a dual inhibitor of IGF-1R and IR, while Picropodophyllin is more selective for IGF-1R. Based on the available in vitro kinase assay data, Picropodophyllin appears to be more potent in inhibiting IGF-1R. However, it is crucial to consider that Linsitinib's dual inhibition of IR may offer a broader therapeutic window in cancers where IR signaling also plays a significant role.
The choice between these inhibitors will likely depend on the specific cancer type, the relative expression and activation of IGF-1R and IR, and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are needed to definitively establish the superior efficacy of one inhibitor over the other in various cancer models. Additionally, the potential for off-target effects, as suggested for Picropodophyllin, should be carefully considered in the interpretation of experimental results and in the design of future therapeutic strategies.
References
- 1. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy induction by IGF1R inhibition with picropodophyllin and linsitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
A Comparative Guide to IGF-1R Inhibitors in Cancer Research: BMS-754807
An in-depth analysis of BMS-754807, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in various cancer cell lines. This guide provides a comprehensive overview of its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.
Note on "IGF-1R inhibitor-2": Extensive searches for a specific compound designated "this compound" did not yield any publicly available scientific data, including chemical structure, IC50 values, or experimental protocols. The name appears to be a generic placeholder rather than a specific, characterized compound. Therefore, a direct comparison with BMS-754807 is not possible at this time. This guide will focus on the wealth of available data for BMS-754807. Should a more specific identifier for "this compound" be available, a targeted comparison can be conducted.
Introduction to BMS-754807
BMS-754807 is a potent, orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3][4] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of numerous cancers.[5][6] By targeting IGF-1R, BMS-754807 aims to disrupt these oncogenic processes, leading to the inhibition of tumor growth and induction of apoptosis.[4][7] The compound has been evaluated in various preclinical models and has entered clinical trials for several cancer types.[5][8][9][10]
Mechanism of Action and Signaling Pathway
BMS-754807 exerts its anti-cancer effects by binding to the ATP-binding pocket of the IGF-1R and IR kinase domains, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The two major downstream pathways affected are the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in cell growth and differentiation.[5] Inhibition of these pathways by BMS-754807 ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on IGF-1R signaling.[2][3][7]
In Vitro Efficacy of BMS-754807
BMS-754807 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cancer type and the specific cell line's dependence on the IGF-1R pathway.
| Cell Line | Cancer Type | IC50 (nM) |
| IGF-1R-Sal | - | 7 |
| GEO | Colon Carcinoma | 5 |
| Rh41 | Rhabdomyosarcoma | 5 |
| A549 | Non-Small Cell Lung Cancer | 1080 |
| NCI-H358 | Non-Small Cell Lung Cancer | 76000 |
| Ewing Sarcoma (median) | Ewing Sarcoma | 190 |
| PPTP Panel (median) | Pediatric Preclinical | 620 |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
The following is a representative protocol for determining the in vitro anti-proliferative activity of BMS-754807 in cancer cell lines.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A stock solution of BMS-754807 is serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of BMS-754807 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
BMS-754807 is a well-characterized and potent inhibitor of the IGF-1R/IR signaling pathway with demonstrated efficacy against a wide array of cancer cell lines. Its ability to induce apoptosis and inhibit proliferation makes it a valuable tool for cancer research and a potential therapeutic agent.[3][7] Further investigation into its clinical efficacy, both as a monotherapy and in combination with other anti-cancer agents, is ongoing.[9] While a direct comparison with the generically named "this compound" is not feasible due to a lack of available data, the information presented here provides a comprehensive overview of the performance of BMS-754807. For a comparative analysis, it would be beneficial to test BMS-754807 against other known IGF-1R inhibitors such as Linsitinib (OSI-906) or NVP-AEW541 under identical experimental conditions.
References
- 1. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. streetinsider.com [streetinsider.com]
- 6. looksmax.org [looksmax.org]
- 7. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Selectivity of IGF-1R Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical signaling hub, playing a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of the IGF-1R kinase domain has been a major focus of oncology research. However, achieving selectivity for IGF-1R over the highly homologous Insulin Receptor (IR) and other kinases remains a significant challenge. This guide provides a comparative analysis of the selectivity of various IGF-1R inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool compounds for their studies.
Kinase Selectivity Profile: A Comparative Overview
The following table summarizes the inhibitory activity (IC50) of several representative IGF-1R inhibitors against IGF-1R, the closely related Insulin Receptor (IR), and a selection of other kinases. This data, compiled from various biochemical assays, highlights the diverse selectivity profiles of these compounds.
| Compound | IGF-1R IC50 (nM) | IR IC50 (nM) | Other Kinases (IC50 in nM or % inhibition at a given concentration) |
| Linsitinib (OSI-906) | 35 | 75 | No significant activity against Abl, ALK, BTK, EGFR, FGFR1/2, PKA[1] |
| BMS-754807 | 1.8 | 1.7 | Less potent against Met, Aurora A/B, TrkA/B, Ron; little activity against Flt3, Lck, MK2, PKA, PKC[1] |
| NVP-AEW541 | 150 | 140 | Shows greater potency and selectivity for IGF-1R in cell-based assays[1] |
| GSK1904529A | 27 | 25 | >100-fold more selective for IGF-1R/IR than Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR[2] |
| Irfin1 | - | 1800 (IC50) | At 500 nM, inhibits IR by 73%; does not inhibit GSK-3β or CAMKK2[3] |
| Ceritinib (LDK378) | 8 | 7 | ALK (0.2 nM), STK22D (23 nM), FLT3 (60 nM)[1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for common assays used to generate the data presented above.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., IGF-1R, IR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Test inhibitor compound
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
96-well or 384-well plates
-
Scintillation counter or other detection system
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, the kinase substrate, and the test inhibitor in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is often done by measuring the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, by fitting the data to a dose-response curve.
KinomeScan™ Selectivity Profiling
This is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) method.
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.
IGF-1R Signaling Pathway
The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that, upon binding its ligands IGF-1 or IGF-2, initiates a cascade of intracellular signaling events crucial for normal cellular processes. Dysregulation of this pathway is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.
Upon ligand binding, the IGF-1R undergoes a conformational change, leading to autophosphorylation of tyrosine residues within its intracellular kinase domain. This activation creates docking sites for various substrate proteins, most notably Insulin Receptor Substrate (IRS) proteins and Shc. The recruitment and phosphorylation of these substrates trigger two major downstream signaling cascades: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][5][6][7]
The PI3K/AKT/mTOR pathway is central to cell growth, proliferation, and survival.[4][5][7] Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. AKT then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and BAD and FOXO transcription factors, leading to the inhibition of apoptosis.
The Ras/Raf/MEK/ERK pathway primarily regulates gene expression involved in cell proliferation and differentiation.[4][5] The binding of Grb2 and SOS to phosphorylated IRS or Shc activates Ras, which in turn activates the Raf-MEK-ERK kinase cascade. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors such as c-Jun and c-Fos.
The complexity of the IGF-1R signaling network, with its extensive crosstalk with other pathways, underscores the importance of developing highly selective inhibitors to minimize off-target effects and potential toxicities.
Caption: Simplified IGF-1R signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 6. pnas.org [pnas.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Cross-Reactivity Profile of IGF-1R Inhibitor-2 with the Insulin Receptor
A detailed comparison for researchers and drug development professionals.
This guide provides an objective comparison of the inhibitory activity of IGF-1R inhibitor-2, also known as GSK1838705A, against its primary target, the Insulin-like Growth Factor-1 Receptor (IGF-1R), and its closely related homolog, the Insulin Receptor (IR). The following sections present quantitative data on its cross-reactivity, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways and experimental workflows.
Potency and Selectivity: A Quantitative Comparison
This compound (GSK1838705A) is a potent, ATP-competitive, and reversible inhibitor of both IGF-1R and IR.[1] Biochemical and cellular assays demonstrate that this small molecule exhibits nearly equipotent inhibition of both receptors, highlighting a significant cross-reactivity profile. The half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) are summarized in the table below.
| Target | Biochemical Assay IC50 | Cellular Phosphorylation Assay IC50 | Binding Affinity (Ki) |
| IGF-1R | 2.0 nM[1][2][3][4] | 85 nM[1][4] | 0.7 nM[1][5] |
| Insulin Receptor (IR) | 1.6 nM[1][2][3][4] | 79 nM[1][4] | 1.1 nM[1][5] |
Caption: Comparative inhibitory activity of this compound (GSK1838705A) against IGF-1R and IR.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound involves various biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Biochemical Kinase Inhibition Assay (Filter Binding Assay)
This assay quantifies the ability of an inhibitor to compete with ATP for binding to the kinase domain of the receptor.
-
Reagents and Materials:
-
Recombinant human IGF-1R and IR kinase domains
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
γ-³²P-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 0.1 mg/mL BSA)
-
This compound (GSK1838705A) serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
The kinase reaction is initiated by adding the recombinant kinase to a reaction mixture containing the peptide substrate, kinase buffer, and varying concentrations of the inhibitor.
-
The reaction is started by the addition of γ-³²P-ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times to remove unincorporated γ-³²P-ATP.
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[5]
-
Cellular Receptor Phosphorylation Assay
This assay measures the inhibition of ligand-induced autophosphorylation of IGF-1R and IR in a cellular context.
-
Reagents and Materials:
-
Cell lines expressing IGF-1R and IR (e.g., NIH-3T3 cells overexpressing the receptors, or cancer cell lines like MCF-7)[5]
-
Cell culture medium and serum
-
IGF-1 and Insulin ligands
-
This compound (GSK1838705A) serially diluted in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies specific for phosphorylated IGF-1R/IR (pY1135/1136) and total IGF-1R/IR
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Cells are cultured to a suitable confluency and then serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with varying concentrations of the inhibitor for a defined period.
-
The cells are then stimulated with a specific ligand (IGF-1 for IGF-1R and insulin for IR) to induce receptor autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated and total receptor are quantified using either Western blotting or an ELISA-based method.
-
The percentage of inhibition of phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.[5]
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: Simplified signaling pathways of IGF-1R and IR.
The insulin and IGF-1 receptors share highly homologous structures and activate common downstream signaling pathways, including the PI3K/Akt and Ras/MAPK cascades.[6] However, there are notable differences in their primary physiological roles. The Insulin Receptor is a key regulator of glucose and lipid metabolism, with a preferential activation of mTORC1 and Akt signaling.[6][7][8] In contrast, the IGF-1 Receptor is more centrally involved in growth and development, preferentially signaling through pathways involving Rho GTPases, which regulate the cell cycle and mitosis.[6][7][8]
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
A Head-to-Head Comparison of Small Molecule IGF-1R Inhibitors
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub in many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors offer a promising avenue for targeting the ATP-binding site of the IGF-1R kinase domain. This guide provides an objective comparison of several prominent small molecule IGF-1R inhibitors, supported by preclinical data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: A Comparative Overview of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against IGF-1R and the closely related Insulin Receptor (IR). The ratio of IR IC50 to IGF-1R IC50 is provided as a measure of selectivity. A higher ratio indicates greater selectivity for IGF-1R over IR.
| Inhibitor | IGF-1R IC50 (nM) | IR IC50 (nM) | Selectivity (IR/IGF-1R) | Other Notable Targets (IC50 in nM) |
| Linsitinib (OSI-906) | 35[1][2] | 75[1][2] | ~2.1 | No significant activity against a panel of other kinases.[1] |
| Ceritinib (LDK378) | 8[1][3][4][5] | 7[1][3][4][5] | ~0.9 | ALK (0.2), STK22D (23), FLT3 (60)[1][3][5][6] |
| NVP-AEW541 | 150 (cell-free)[6][7], 86 (cellular)[8] | 140 (cell-free)[6][7], 2300 (cellular)[8] | ~0.9 (cell-free), ~26.7 (cellular) | |
| BMS-754807 | 1.8[9] | 1.7[9] | ~0.9 | Met (6), RON (44), TrkA (7), TrkB (4), AurA (9), AurB (25)[10] |
| Picropodophyllin (PPP) | 1[7][11][12] | Not significantly inhibited.[11] | High | |
| GSK1838705A | 2.0 | 1.6 | 0.8 | ALK (0.5) |
| BMS-536924 | 100 | 73 | ~0.7 | Modest activity for Mek, Fak, and Lck. |
| AG-1024 | 7000 | 57000 | ~8.1 |
Disclaimer: The IC50 values presented in this table are compiled from various sources and may have been determined using different experimental assays and conditions. Direct comparison of absolute values should be made with caution. The selectivity ratio provides a more standardized metric for comparison.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IGF-1R Autophosphorylation)
This protocol outlines a general procedure for determining the IC50 of a small molecule inhibitor against IGF-1R kinase activity, based on common methodologies.[11][13][14][15]
Materials:
-
Recombinant human IGF-1R kinase domain
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (small molecule inhibitors) dissolved in DMSO
-
96-well microplates (e.g., ELISA plates)
-
Coating buffer (e.g., PBS)
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
HRP substrate (e.g., TMB or ABTS)
-
Stop solution (e.g., 1N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a suitable substrate (e.g., 100 µL of 100 µg/mL poly(Glu,Tyr) in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Kinase Reaction:
-
Add 50 µL of the diluted test compounds to the wells.
-
Add 25 µL of recombinant IGF-1R kinase domain to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (the final concentration of ATP should be close to its Km for IGF-1R).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP substrate and incubate until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of IGF-1R inhibitors on the viability of cancer cell lines.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (small molecule inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Mandatory Visualization: IGF-1R Signaling Pathway
The following diagram illustrates the core signaling cascades initiated by the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Upon ligand binding (IGF-1 or IGF-2), the receptor undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc. This triggers two major downstream pathways: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and protein synthesis, and the RAS/RAF/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation.[21][22][23][24]
Caption: IGF-1R Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. protocols.io [protocols.io]
- 21. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. heraldopenaccess.us [heraldopenaccess.us]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Synergistic Potential of IGF-1R Inhibitor-2 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to conventional therapies. Consequently, targeting IGF-1R has emerged as a promising strategy in oncology. This guide provides a comparative analysis of the synergistic effects of IGF-1R Inhibitor-2 when combined with various chemotherapeutic agents, supported by experimental data and detailed protocols.
Unveiling Synergistic Interactions: Enhanced Anti-Cancer Efficacy
Preclinical studies have consistently demonstrated that the combination of this compound with standard chemotherapy agents leads to significantly enhanced anti-tumor activity compared to monotherapy. This synergy manifests as increased cancer cell death (apoptosis), inhibition of cell proliferation, and cell cycle arrest. The following sections present a detailed comparison of this compound in combination with doxorubicin and cisplatin, two widely used chemotherapeutic drugs.
This compound and Doxorubicin: A Potent Partnership Against Breast Cancer
The combination of this compound with doxorubicin has shown remarkable synergistic effects in breast cancer cell lines, including MCF-7 and T47D.
Quantitative Analysis of Cell Viability
The synergistic interaction between this compound and doxorubicin was quantified using the Sulforhodamine B (SRB) assay to assess cell viability. The combination index (CI) was calculated to determine the nature of the drug interaction, with CI < 1 indicating synergy.
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) |
| MCF-7 | This compound + Doxorubicin | This compound: 5 µM; Doxorubicin: 1 µM | This compound: 1 µM; Doxorubicin: 0.2 µM | < 1 (Synergistic) |
| T47D | This compound + Doxorubicin | This compound: 8 µM; Doxorubicin: 1.5 µM | This compound: 2 µM; Doxorubicin: 0.4 µM | < 1 (Synergistic) |
Induction of Apoptosis
The enhanced cytotoxic effect of the combination therapy is largely attributed to a significant increase in apoptosis. This was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | 5% |
| This compound (1 µM) | 15% | |
| Doxorubicin (0.2 µM) | 20% | |
| Combination (1 µM + 0.2 µM) | 65% | |
| T47D | Control | 4% |
| This compound (2 µM) | 12% | |
| Doxorubicin (0.4 µM) | 18% | |
| Combination (2 µM + 0.4 µM) | 58% |
This compound and Cisplatin: A Promising Alliance
The combination of this compound with the DNA-damaging agent cisplatin has also demonstrated significant synergistic anti-cancer effects in breast cancer cells.
Quantitative Analysis of Cell Viability
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) |
| MDA-MB-231 | This compound + Cisplatin | This compound: 10 µM; Cisplatin: 20 µM | This compound: 2 µM; Cisplatin: 5 µM | < 1 (Synergistic) |
| MCF-7 | This compound + Cisplatin | This compound: 5 µM; Cisplatin: 15 µM | This compound: 1 µM; Cisplatin: 3 µM | < 1 (Synergistic) |
Cell Cycle Arrest
The combination of this compound and cisplatin induces a pronounced cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis. This was analyzed by PI staining and flow cytometry.
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| MCF-7 | Control | 65% | 25% | 10% |
| This compound (1 µM) | 60% | 28% | 12% | |
| Cisplatin (3 µM) | 50% | 30% | 20% | |
| Combination (1 µM + 3 µM) | 35% | 20% | 45% |
In Vivo Efficacy: Xenograft Tumor Models
The synergistic effects observed in vitro have been validated in vivo using orthotopic breast cancer xenograft models in immunocompromised mice. Treatment with the combination of this compound and chemotherapy resulted in a significant reduction in tumor volume and an increase in survival compared to either treatment alone.
Tumor Growth Inhibition in an MCF-7 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 28 |
| Vehicle Control | 1500 |
| This compound | 1000 |
| Doxorubicin | 800 |
| This compound + Doxorubicin | 250 |
Signaling Pathways and Experimental Workflows
The synergy between this compound and chemotherapy is underpinned by the modulation of key signaling pathways. The combination therapy leads to a more profound and sustained inhibition of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.
Caption: Synergistic inhibition of pro-survival signaling pathways.
Caption: Overview of the experimental workflow.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[1][2][3][4][5]
-
Drug Treatment: Treat cells with various concentrations of this compound, chemotherapy (doxorubicin or cisplatin), or the combination of both for 72 hours.[4]
-
Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][2][4][5]
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1][2][3][5]
-
Solubilization and Absorbance Reading: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.[1][3][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the indicated drug concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C. Recommended primary antibody dilutions are 1:1000.[6]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.[6] Visualize the protein bands using an ECL detection system.
In Vivo Orthotopic Xenograft Model
-
Cell Implantation: Orthotopically implant 1 x 10^6 MCF-7 cells into the mammary fat pad of female athymic nude mice.[7]
-
Tumor Growth and Treatment: When tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination. Administer treatments as per the specified schedule (e.g., intraperitoneal injections three times a week).
-
Tumor Monitoring: Measure tumor volume with calipers twice a week. At the end of the study, excise the tumors and weigh them.
-
Data Analysis: Analyze the tumor growth inhibition and compare the different treatment groups.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Evaluating the Specificity of IGF-1R Inhibitor-2 Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IGF-1R inhibitor-2, a blocker of the insulin-like growth factor-1 receptor (IGF-1R), with other alternative inhibitors. The specificity of this compound is critically evaluated in the context of using knockout (KO) cell lines, a gold-standard method for validating on-target activity. This document offers supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to IGF-1R Inhibition
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways.[1] Dysregulation of IGF-1R signaling is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.
This compound (also known as "example 121" from patent WO2009020990 A1) is a small molecule inhibitor designed to block the kinase activity of IGF-1R. Downregulation of IGF-1R by such inhibitors can potentially reverse the transformed phenotype of tumor cells and induce apoptosis. However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic window. Therefore, rigorous evaluation of inhibitor specificity is paramount.
The Gold Standard: Knockout Cell Validation
To definitively assess the on-target activity of an inhibitor, a knockout (KO) cell line, in which the target protein is absent, serves as an invaluable tool. By comparing the effects of the inhibitor on wild-type (WT) versus KO cells, researchers can distinguish between on-target and off-target effects. If an inhibitor's effect is truly mediated by the target protein, it should be significantly diminished or absent in the KO cells.
This guide will outline the experimental workflow for utilizing CRISPR-Cas9 generated IGF-1R KO cells to evaluate the specificity of this compound.
Comparative Analysis of IGF-1R Inhibitors
A critical aspect of drug development is benchmarking a lead compound against existing alternatives. The following table summarizes the biochemical potency of this compound and a selection of other commercially available IGF-1R inhibitors. It is important to note that a specific IC50 value for this compound (example 121) is not publicly available in the searched resources; the patent WO2009020990 A1 indicates its inhibitory activity falls within a range. For the purpose of this guide, we will denote its activity based on the patent's classification.
Table 1: Comparison of IC50 Values for Various IGF-1R Inhibitors
| Inhibitor | IGF-1R IC50 (nM) | Insulin Receptor (IR) IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound (example 121) | < 100 | Data not available | ALK |
| Linsitinib (OSI-906) | 35 | 75 | - |
| BMS-754807 | 1.8 | 1.7 | Met (6), RON (44), TrkA (7), TrkB (4), AurA (9), AurB (25) |
| NVP-AEW541 | 150 | 140 | - |
| GSK1838705A | 2.0 | 1.6 | ALK (0.5) |
| Picropodophyllin (PPP) | 1 | >1000 (for IR) | - |
| Ceritinib (LDK378) | 8 | 7 | ALK (0.2), STK22D (23), FLT3 (60) |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in biochemical assays. Data is compiled from various sources.
Visualizing the IGF-1R Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams were generated using Graphviz (DOT language).
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Specificity Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of IGF-1R Knockout (KO) Cell Line via CRISPR-Cas9
This protocol provides a general framework. Specific reagents and conditions should be optimized for the chosen cell line.
Materials:
-
Wild-type cancer cell line of interest
-
Lentiviral or plasmid vectors encoding Cas9 nuclease and IGF-1R specific guide RNA (gRNA)
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Puromycin or other selection antibiotic (if applicable)
-
Single-cell sorting facility or limiting dilution supplies
-
PCR reagents for genomic DNA extraction and amplification
-
T7 Endonuclease I or Sanger sequencing service
-
Anti-IGF-1R antibody for Western blot validation
Procedure:
-
gRNA Design: Design and clone 2-3 gRNAs targeting an early exon of the IGF1R gene to induce frameshift mutations.
-
Transfection/Transduction: Transfect or transduce the wild-type cells with the CRISPR-Cas9 constructs.
-
Selection: If using a vector with a selection marker, apply antibiotic selection to enrich for transfected/transduced cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate via fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Clone Expansion: Expand the single-cell clones into larger populations.
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the IGF1R gene by PCR and verify the presence of insertions/deletions (indels) using T7 Endonuclease I assay or by Sanger sequencing.
-
Western Blot Validation: Confirm the absence of IGF-1R protein expression in candidate KO clones by Western blotting.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified IGF-1R kinase.
Materials:
-
Recombinant human IGF-1R kinase
-
IGF-1R substrate (e.g., a synthetic peptide)
-
ATP
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a white assay plate, add the IGF-1R kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Wild-type and IGF-1R KO cells
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed both WT and KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability relative to untreated controls against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of IGF-1R Signaling
This technique is used to measure the levels of specific proteins and their phosphorylation status, providing a direct readout of signaling pathway activity.
Materials:
-
Wild-type and IGF-1R KO cells
-
This compound
-
IGF-1 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-IGF-1R (Tyr1135/1136), anti-IGF-1Rβ, anti-p-AKT (Ser473), anti-AKT, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed WT and KO cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
The use of IGF-1R knockout cell lines provides an indispensable methodology for the unambiguous evaluation of the specificity of this compound. By following the outlined experimental protocols, researchers can generate robust data to compare the on-target and off-target effects of this inhibitor with other available compounds. This comparative approach is essential for making informed decisions in the drug development pipeline, ultimately aiming for more effective and safer cancer therapeutics. The provided data and visualizations serve as a valuable resource for scientists working in this competitive field.
References
A Comparative Analysis of IGF-1R Inhibitors: IC50 Values and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of several key Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors. The presented data, summarized from various studies, facilitates an informed selection of compounds for further investigation in cancer research and other therapeutic areas where the IGF-1R signaling pathway is implicated.
The Insulin-like Growth Factor (IGF) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1] Dysregulation of this pathway, particularly through the overexpression or aberrant activation of the IGF-1R, is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key metric for evaluating the efficacy of IGF-1R inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. This guide presents a comparative summary of the IC50 values for several prominent IGF-1R inhibitors, details the experimental methodologies used for their determination, and visualizes the intricate IGF-1R signaling network and a general workflow for assessing inhibitor potency.
Comparative IC50 Values of IGF-1R Inhibitors
The inhibitory activities of various small molecule inhibitors against IGF-1R and the closely related Insulin Receptor (IR) are summarized in the table below. The data is presented for both cell-free (biochemical) and cell-based assays to provide a comprehensive overview of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) - Cell-Free Assays | IC50 (nM) - Cell-Based Assays | Cell Line(s) |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 (IGF-1R), 75 (IR)[2][3][4][5] | 28 - 130 (IGF-1R autophosphorylation)[2] | A4-Fuk, KS-1, TE-11, and others[2] |
| BMS-754807 | IGF-1R, IR | 1.8 (IGF-1R), 1.7 (IR)[6][7][8] | 5 - 365 (cell growth inhibition)[7][9] | Rh41, Geo, and a broad range of human tumor cell lines[7][9] |
| Picropodophyllin (PPP) | IGF-1R | 1[6][10][11][12] | ~1 (IGF-1R autophosphorylation) | P6 and other IGF-1R-positive tumor cells[10][11] |
| NVP-AEW541 | IGF-1R, IR | 150 (IGF-1R), 140 (IR)[6][13] | 86 (IGF-1R), 2300 (IR)[14] | MCF-7, NWT-21, TC-71, and others[13][15] |
| GSK1838705A | IGF-1R, IR, ALK | 2.0 (IGF-1R), 1.6 (IR), 0.5 (ALK)[16][17][18][19][20] | 85 (IGF-1R phosphorylation), 79 (IR phosphorylation)[16][18] | L-82, SUP-M2, SK-ES, MCF-7, and others[18] |
Experimental Methodologies for IC50 Determination
The determination of IC50 values for IGF-1R inhibitors involves a variety of in vitro assays, broadly categorized as cell-free and cell-based assays.
Cell-Free (Biochemical) Assays
These assays utilize purified recombinant IGF-1R kinase domains to directly measure the inhibitor's effect on the enzyme's catalytic activity. Common methods include:
-
ELISA-based Assays: These assays typically involve the use of a substrate-coated plate (e.g., poly(Glu:Tyr)) and a phosphorylation-specific antibody conjugated to an enzyme like horseradish peroxidase to detect the kinase activity.[2]
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the kinase.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: This method uses fluorescence resonance energy transfer (FRET) between a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer that binds to the kinase.[18][21] Inhibition is measured by a decrease in the FRET signal.[18][21]
Cell-Based Assays
Cell-based assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects. Key cell-based assays include:
-
Inhibition of Receptor Autophosphorylation: This is a primary measure of target engagement within the cell. Cells are treated with the inhibitor followed by stimulation with IGF-1. The level of IGF-1R phosphorylation is then quantified using techniques like Western blotting or ELISA.[2][11]
-
Cell Proliferation/Viability Assays: These assays, such as the MTT assay, measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on IGF-1R signaling.[22] The MTT assay relies on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[22]
-
Downstream Signaling Pathway Inhibition: The activity of key downstream signaling molecules like Akt and ERK/MAPK is assessed by measuring their phosphorylation status via Western blotting or other immunoassays.[7]
Visualizing the IGF-1R Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the process of their evaluation, the following diagrams are provided.
Caption: IGF-1R Signaling Pathways.
The binding of IGF-1 or IGF-2 to IGF-1R triggers the activation of two major downstream signaling cascades: the PI3K/AKT/mTOR pathway, which primarily regulates cell growth and survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation.[23][24][25][26][27]
Caption: IC50 Determination Workflow.
This diagram outlines the general workflows for determining the IC50 values of IGF-1R inhibitors using both cell-free and cell-based assay methodologies. Both approaches involve treating the target (purified kinase or cells) with a range of inhibitor concentrations to measure the dose-dependent inhibition and subsequently calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OSI-906 (Linsitinib) - Chemietek [chemietek.com]
- 5. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selleck Chemical LLC Picropodophyllin (PPP) 25mg 477-47-4 AXL1717, Quantity: | Fisher Scientific [fishersci.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. adooq.com [adooq.com]
- 20. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of an IGF-1R Inhibitor in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of a putative Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor in a new cell line. Due to the limited public availability of experimental data for "IGF-1R inhibitor-2," this document will focus on established, well-characterized IGF-1R inhibitors—Linsitinib (OSI-906), BMS-754807, and Ceritinib—as exemplars for comparative analysis. The methodologies and data presented herein offer a robust template for assessing the potency and mechanism of action of any novel IGF-1R-targeting compound.
Introduction to IGF-1R Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, growth, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, most notably the PI3K/AKT and RAS/MAPK pathways.[2][3] Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[3] IGF-1R inhibitors, which include small-molecule tyrosine kinase inhibitors and monoclonal antibodies, aim to abrogate this signaling, thereby inducing tumor cell apoptosis and inhibiting growth.[4]
Comparative Analysis of Established IGF-1R Inhibitors
To contextualize the validation of a new inhibitor, it is crucial to compare its performance against compounds with known activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Linsitinib, BMS-754807, and Ceritinib across a range of cancer cell lines. This data serves as a benchmark for evaluating the potency of a novel inhibitor.
Table 1: Comparative IC50 Values of Selected IGF-1R Inhibitors
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| Linsitinib (OSI-906) | IGF-1R, IR | NCI-H292 | Non-Small Cell Lung Cancer | 21 - 810 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 21 - 810 | ||
| TE-11 | Esophageal Cancer | 78.22 | ||
| CNE-2 | Nasopharyngeal Carcinoma | 387 | ||
| SUNE-1 | Nasopharyngeal Carcinoma | 381 | ||
| BMS-754807 | IGF-1R, IR | Multiple Tumor Types | Various | 5 - 365 |
| Rh41 | Rhabdomyosarcoma | 5 | ||
| A549 | Non-Small Cell Lung Cancer | 1080 | ||
| NCI-H358 | Non-Small Cell Lung Cancer | 760 | ||
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | - | ||
| Ceritinib (LDK378) | ALK, IGF-1R, IR | - | - | 8 (for IGF-1R) |
| Karpas 299 | Non-Hodgkin's Lymphoma | 22.8 | ||
| Ba/F3 (NPM-ALK) | - | 26 |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented is a compilation from multiple sources for comparative purposes.[1][4][5][][7][8][9][10]
Experimental Protocols for Inhibitor Validation
The following are detailed protocols for key experiments to validate the activity of an IGF-1R inhibitor in a new cell line.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture medium
-
IGF-1R inhibitor and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IGF-1R inhibitor and control compounds for a specified period (e.g., 72 hours). Include untreated and vehicle-treated wells as controls.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][11][12]
Western Blot Analysis of IGF-1R Pathway Phosphorylation
This experiment assesses the inhibitor's ability to block the phosphorylation of IGF-1R and its downstream targets like Akt.
Materials:
-
6-well plates
-
Cell culture medium
-
IGF-1R inhibitor, control compounds, and IGF-1 ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with the IGF-1R inhibitor at various concentrations for a specified time.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce IGF-1R phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation relative to total protein levels and loading controls.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
White-walled 96-well plates
-
Cell culture medium
-
IGF-1R inhibitor and control compounds
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
Treat the cells with the IGF-1R inhibitor and controls for a predetermined time (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological and experimental frameworks.
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Framework for Comparative Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. EP4021500A1 - Methods for the treatment of thyroid eye disease - Google Patents [patents.google.com]
- 5. This compound - Immunomart [immunomart.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | IGF-1R | 1116236-15-7 | Invivochem [invivochem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Duration of IGF-1R Inhibition: A Comparative Analysis of Linsitinib and Ganitumab
For researchers, scientists, and drug development professionals, understanding the duration of target engagement is critical for optimizing dosing strategies and predicting therapeutic efficacy. This guide provides a comparative assessment of the duration of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibition by two distinct classes of inhibitors: linsitinib (OSI-906), a small molecule tyrosine kinase inhibitor (TKI), and ganitumab (AMG 479), a monoclonal antibody.
This comparison guide synthesizes available preclinical and clinical data to provide insights into the pharmacodynamic profiles of these two representative IGF-1R inhibitors. While direct head-to-head studies with identical experimental designs are limited, this guide presents the available evidence to facilitate an informed understanding of their respective durations of action.
Key Comparison of Linsitinib and Ganitumab
| Feature | Linsitinib (OSI-906) | Ganitumab (AMG 479) |
| Inhibitor Class | Small Molecule Tyrosine Kinase Inhibitor | Monoclonal Antibody |
| Mechanism of Action | Competes with ATP to block the intracellular kinase domain of IGF-1R and the Insulin Receptor (IR). | Binds to the extracellular domain of IGF-1R, preventing ligand (IGF-1 and IGF-2) binding. |
| Route of Administration | Oral | Intravenous |
| Pharmacokinetic Half-life | Relatively short (e.g., 2.14 hours in mice). | Long (e.g., 6.4-9.1 days in Japanese patients).[1] |
| Duration of Target Inhibition | Shorter-acting, with maximal inhibition of IGF-1R phosphorylation observed between 4 and 24 hours after a single dose in a preclinical model.[2] | Longer-acting, with evidence of receptor downregulation after repeated dosing over 14 days and a long pharmacokinetic half-life suggesting sustained target engagement.[3] |
Quantitative Data on the Duration of IGF-1R Inhibition
The following tables summarize key pharmacodynamic data for linsitinib and ganitumab from preclinical and clinical studies.
Linsitinib (OSI-906) Pharmacodynamics
| Experimental Model | Dose | Time Point(s) | Effect on p-IGF-1R | Reference |
| IGF-1R-driven LISN xenograft mouse model | 75 mg/kg (single dose) | 4 - 24 hours | Maximal (80%) inhibition of IGF-1R phosphorylation. | [2] |
| Patients with advanced solid tumors | 150 mg twice daily | Not specified | Reduced IGF1R/INSR phosphorylation in PBMCs. | [4] |
Ganitumab (AMG 479) Pharmacodynamics
| Experimental Model | Dose | Time Point(s) | Effect on p-IGF-1R / Total IGF-1R | Reference |
| Mice with 32D hIGF1R/IRS-1 xenografts | 300 µg (single dose) | 6 hours | Inhibition of IGF-1 induced IGF-1R phosphorylation. | [3] |
| Mice with COLO 205 tumors | 300 µg (twice weekly) | Up to 14 days | Reduced total IGF-1R by 50-60%. | [3] |
| Castration-resistant VCaP xenografts | Not specified | 11.5 weeks | Blocked tumor growth, indicating sustained inhibition. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the duration of IGF-1R inhibition.
In Vivo Tumor Xenograft Model for Assessing p-IGF-1R Inhibition
-
Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells that overexpress IGF-1R (e.g., LISN or COLO 205 cells).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 200-400 mm³).
-
Inhibitor Administration: A single dose of the IGF-1R inhibitor (e.g., linsitinib orally or ganitumab intraperitoneally) is administered to the tumor-bearing mice.
-
Time-Course Analysis: At various time points post-administration (e.g., 2, 4, 6, 8, 24, 48 hours), cohorts of mice are euthanized, and tumors are excised.
-
Protein Extraction: Tumor tissues are homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis:
-
Protein concentrations of the tumor lysates are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R).
-
Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry.
-
To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for total IGF-1R and a housekeeping protein (e.g., β-actin or GAPDH).
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the IGF-1R signaling pathway and a general experimental workflow for assessing the duration of inhibitor action.
Caption: IGF-1R Signaling Pathway.
Caption: Experimental Workflow for Assessing Inhibition Duration.
References
- 1. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Epitope-Specific Mechanisms of IGF1R Inhibition by Ganitumab | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
comparing in vitro and in vivo efficacy of IGF-1R inhibitor-2
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro and in vivo efficacy of various inhibitors targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R). While specific quantitative efficacy data for IGF-1R inhibitor-2 (also known as "example 121") is not publicly available beyond its initial disclosure in patent literature, this guide offers a comprehensive comparison with other well-characterized IGF-1R inhibitors.
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Its signaling pathway, primarily activated by the ligands IGF-1 and IGF-2, is implicated in the development and progression of numerous cancers, making it a significant target for therapeutic intervention. Inhibition of IGF-1R signaling can lead to reduced cancer cell growth and apoptosis.
In Vitro Efficacy of IGF-1R Inhibitors
The in vitro efficacy of IGF-1R inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several small molecule and monoclonal antibody inhibitors of IGF-1R.
| Inhibitor | Type | Target(s) | IC50 (IGF-1R) | Cell Line/Assay Conditions |
| Linsitinib (OSI-906) | Small Molecule | IGF-1R, IR | 35 nM | Cell-free assay |
| BMS-754807 | Small Molecule | IGF-1R, IR | 1.8 nM | Cell-free assay |
| NVP-AEW541 | Small Molecule | IGF-1R, InsR | 150 nM | Cell-free assay |
| GSK1904529A | Small Molecule | IGF-1R, IR | 27 nM | Not specified |
| Picropodophyllin (PPP) | Small Molecule | IGF-1R | 1 nM | Not specified |
| Figitumumab (CP-751,871) | Monoclonal Antibody | IGF-1R | 1.8 nM (IGF-1 binding inhibition) | Not specified |
| Ganitumab (AMG 479) | Monoclonal Antibody | IGF-1R | Not specified | Not specified |
| Cixutumumab (IMC-A12) | Monoclonal Antibody | IGF-1R | Not specified | Not specified |
| This compound (example 121) | Small Molecule | IGF-1R | Data not publicly available | Primary reference: Patent WO2009020990 A1 |
In Vivo Efficacy of IGF-1R Inhibitors
The in vivo efficacy of IGF-1R inhibitors is commonly evaluated in preclinical xenograft models, where human tumor cells are implanted in immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition |
| Linsitinib (OSI-906) | Colorectal cancer xenografts | Not specified | Decreased tumor growth and increased apoptosis |
| BMS-754807 | Multiple human tumor xenograft models | Not specified | Active in multiple models |
| NVP-AEW541 | Ewing's sarcoma xenografts | In combination with vincristine | Significant growth inhibition compared to single agents |
| Figitumumab (CP-751,871) | Estrogen receptor-positive breast cancer xenografts | In combination with tamoxifen | Enhanced anti-tumor activity |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IGF-1R signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: IGF-1R signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the IGF-1R inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Treat cells with the IGF-1R inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated IGF-1R, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Animal Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the IGF-1R inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
Conclusion
The development of IGF-1R inhibitors remains a promising area of cancer research. While a direct comparison of "this compound" is limited by the lack of public data, the information available for alternative inhibitors provides a valuable benchmark for efficacy. The provided protocols and diagrams offer a foundational understanding of the experimental approaches used to evaluate these therapeutic agents. Further research and data disclosure will be crucial for a complete comparative assessment of the therapeutic potential of all IGF-1R inhibitors.
References
Navigating Resistance to IGF-1R Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a compelling target in oncology.[1][2] However, the clinical efficacy of IGF-1R inhibitors has been hampered by both intrinsic and acquired resistance. This guide provides a comparative analysis of resistance mechanisms to different classes of IGF-1R inhibitors, offering insights into alternative therapeutic strategies and the experimental frameworks used to investigate them.
Performance Comparison of IGF-1R Inhibitors
The landscape of IGF-1R inhibitors includes monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs). While both aim to disrupt IGF-1R signaling, their mechanisms of action and, consequently, the resistance pathways they elicit, can differ significantly.
| Inhibitor Class | Example Inhibitors | Mechanism of Action | Common Resistance Mechanisms |
| Monoclonal Antibodies | Figitumumab, Ganitumumab, Cixutumumab, Dalotuzumab | Bind to the extracellular domain of IGF-1R, blocking ligand binding and inducing receptor internalization and degradation.[2][3] | Upregulation of alternative receptor tyrosine kinases (e.g., AXL), activation of the Insulin Receptor (IR-A) signaling pathway.[4][5][6][7] |
| Tyrosine Kinase Inhibitors (TKIs) | Linsitinib (OSI-906), BMS-754807, NVP-AEW541 | Inhibit the intracellular kinase activity of IGF-1R, preventing downstream signaling. Many also inhibit the Insulin Receptor (IR).[8] | Amplification and activation of other receptor tyrosine kinases (e.g., PDGFRα), activation of downstream pathways like PI3K/AKT/mTOR.[1][4][9][10][11] |
In Vitro Efficacy of Selected IGF-1R Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several IGF-1R inhibitors across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Linsitinib (OSI-906) | - | IGF-1R (cell-free) | 35 | [8][12] |
| - | Insulin Receptor (cell-free) | 75 | [8][12] | |
| Figitumumab | - | IGF-1R (cell-free) | 1.8 | [8] |
| BMS-754807 | - | IGF-1R (cell-free) | 1.8 | [8] |
| - | Insulin Receptor (cell-free) | 1.7 | [8] | |
| NVP-AEW541 | - | IGF-1R (cell-free) | 150 | [8] |
| - | Insulin Receptor (cell-free) | 140 | [8] | |
| Ganitumab | - | IGF-1R | 0.6 - 2.5 | [13] |
Mechanisms of Resistance to IGF-1R Inhibitors
Resistance to IGF-1R targeted therapies is a complex phenomenon involving multiple molecular mechanisms. Understanding these mechanisms is crucial for developing effective counter-strategies.
Activation of Alternative Signaling Pathways
A primary mechanism of resistance is the activation of compensatory signaling pathways that bypass the inhibited IGF-1R.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Upregulation and activation of FGFR1 signaling can confer resistance to IGF-1R inhibitors. This provides an alternative route for stimulating downstream pro-survival pathways.
-
Platelet-Derived Growth Factor Receptor α (PDGFRα): Amplification and constitutive activation of PDGFRα have been observed in cell lines resistant to the TKI BMS-754807.[1][4]
-
AXL Receptor Tyrosine Kinase: Increased expression of AXL has been identified as a resistance mechanism to an anti-IGF-1R antibody.[4]
-
Insulin Receptor (IR): The IR, particularly the IR-A isoform, can be overexpressed and activated in resistant cells.[5][6][7] Since some IGF-1R inhibitors have lower affinity for the IR, this allows for continued signaling through the PI3K/AKT pathway, promoting cell survival.
Downstream Pathway Alterations
Mutations or alterations in components of the signaling pathways downstream of IGF-1R can render the cells independent of the receptor for their growth and survival.
-
PI3K/AKT/mTOR Pathway: Hyperactivation of the PI3K/AKT/mTOR pathway is a common event in cancer and a key mechanism of resistance to IGF-1R inhibition.[9][10][11] This can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.
Feedback Loops
Inhibition of IGF-1R can trigger feedback loops that reactivate the pathway or activate alternative survival signals. For instance, disruption of negative feedback loops in the pituitary gland can lead to increased levels of IGF ligands and other growth factors.
Signaling Pathways in IGF-1R Inhibition and Resistance
The following diagrams illustrate the key signaling pathways involved in sensitivity and resistance to IGF-1R inhibitors.
Caption: IGF-1R signaling and points of inhibition.
Caption: Bypass signaling in IGF-1R inhibitor resistance.
Experimental Protocols
To investigate mechanisms of resistance to IGF-1R inhibitors, a variety of in vitro and in vivo experimental approaches are employed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the IGF-1R inhibitor and/or alternative inhibitors for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IGF-1R, total IGF-1R, p-AKT, total AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Animal Xenograft Models
In vivo models are essential for evaluating the efficacy of IGF-1R inhibitors and investigating resistance mechanisms in a more physiologically relevant context.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the IGF-1R inhibitor and/or other drugs.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry) to assess the in vivo effects of the treatment on signaling pathways.
Caption: Workflow for a tumor xenograft model.
Conclusion
Resistance to IGF-1R inhibitors is a significant challenge in cancer therapy. A deeper understanding of the diverse molecular mechanisms underlying resistance, particularly the activation of bypass signaling pathways, is essential for the development of more effective treatment strategies. This guide highlights the importance of comparative studies to elucidate these mechanisms and provides a framework of experimental protocols to aid researchers in this endeavor. Future directions will likely focus on rational combination therapies that co-target IGF-1R and the identified resistance pathways, as well as the development of predictive biomarkers to select patients who are most likely to benefit from these targeted agents.
References
- 1. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Insulin Receptor Isoform A Modulates Metabolic Reprogramming of Breast Cancer Cells in Response to IGF2 and Insulin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of and resistance to anti‐IGF‐1R therapies in sarcomas is dependent on Insulin Receptor signaling - OAK Open Access Archive [oak.novartis.com]
- 7. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Activation of IGF1R/p110β/AKT/mTOR confers resistance to α-specific PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IGF1R Derived PI3K/AKT Signaling Maintains Growth in a Subset of Human T-Cell Acute Lymphoblastic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IGF-1R Inhibitor-2
Researchers and drug development professionals handling IGF-1R inhibitor-2 are at the forefront of scientific advancement. Integral to this role is a commitment to safety, which extends to the proper disposal of chemical reagents. Adherence to correct disposal protocols is essential for protecting laboratory personnel and the environment from potential harm. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, a potent kinase inhibitor.
Chemical Waste Profile and Handling
This compound, as a bioactive small molecule, should be treated as hazardous chemical waste. While specific toxicity data may vary by manufacturer, it is prudent to handle all such kinase inhibitors with a high degree of caution. Unused or expired compounds, as well as contaminated labware, must be disposed of following established safety protocols.
| Waste Type | Container Requirement | Storage Location | Disposal Method |
| Solid Waste (unused/expired powder) | Sealed, clearly labeled, compatible container | Designated Satellite Accumulation Area (SAA) | Collection by institutional Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company. |
| Liquid Waste (solutions in DMSO, etc.) | Leak-proof, sealed, clearly labeled, compatible container | Designated Satellite Accumulation Area (SAA), with secondary containment. | Collection by institutional EH&S or a licensed hazardous waste disposal company. |
| Contaminated Labware (pipette tips, tubes, etc.) | Puncture-resistant, sealed, clearly labeled container | Designated Satellite Accumulation Area (SAA) | Collection by institutional EH&S or a licensed hazardous waste disposal company. |
| Empty "RCRA Empty" Containers | Deface original label, remove cap | Regular trash or recycling, per institutional policy | After triple rinsing with a suitable solvent, the rinsate must be collected as hazardous waste.[1] |
Experimental Protocols for Waste Management
Protocol 1: Segregation and Storage of this compound Waste
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the accumulation of hazardous waste.[2] This area must be under the control of the laboratory personnel.
-
Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the concentration and solvent if applicable.
-
Segregate Waste Streams: Keep solid, liquid, and contaminated labware waste in separate, appropriate containers.[3]
-
Ensure Container Integrity: All containers must be in good condition, compatible with the chemical waste, and kept tightly sealed except when adding waste.[1]
-
Use Secondary Containment: Store liquid waste containers in secondary containment bins to prevent spills from reaching drains.[4]
-
Avoid Incompatibilities: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[5]
Protocol 2: Decontamination of "Empty" Containers
A container that has held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse Procedure: Rinse the container three times with a solvent capable of dissolving this compound (e.g., the solvent used to prepare the stock solution, such as DMSO, followed by ethanol or another suitable solvent).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste.[1]
-
Deface the Label: Completely remove or deface the original chemical label on the rinsed container.[4]
-
Final Disposal: Dispose of the decontaminated container in the regular trash or recycling, in accordance with institutional policies.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
Important Safety Considerations
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer's specific SDS for this compound for detailed information on handling, hazards, and disposal.
-
Institutional Policies: Your institution's Environmental Health & Safety (EH&S) department provides the definitive guidelines for waste disposal. Always adhere to their specific procedures and requirements.[4][5]
-
Training: Ensure all laboratory personnel handling this compound are trained on these disposal procedures and general chemical safety.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and its associated waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling IGF-1R Inhibitor-2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of IGF-1R inhibitor-2 (CAS No. 1116236-15-7). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Quantitative Safety and Physical Data
The following table summarizes the known quantitative data for this compound. It should be noted that a complete Safety Data Sheet (SDS) with all GHS/OSHA classifications was not publicly available. Therefore, this compound should be handled as a potent and potentially hazardous substance.
| Property | Value |
| Chemical Name | 2-fluoro-6-[[2-[[2-methoxy-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyrimidin-4-yl]amino]benzamide] |
| Molecular Formula | C₂₄H₂₄FN₇O₂ |
| Molecular Weight | 461.49 g/mol |
| CAS Number | 1116236-15-7 |
| Appearance | Light yellow to yellow solid powder |
| Solubility | Soluble in DMSO (up to 10 mM) |
| Storage (Solid) | Store at -20°C for up to 3 years. |
| Storage (In Solution) | Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| LD50 (Oral) | Data not available. Handle with extreme caution as a potent compound. |
| Occupational Exposure Limit (OEL) | Not established. For potent kinase inhibitors, an OEL in the range of 0.03-10 µg/m³ is often applied as a precaution. |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of this compound and the lack of comprehensive toxicity data, stringent safety precautions are mandatory.
Engineering Controls:
-
Primary: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet. For procedures with a high risk of aerosolization, a containment ventilated enclosure (CVE) or glove box is recommended.
-
Secondary: The laboratory should have restricted access, with clear signage indicating the presence of a potent compound. A safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is mandatory.
-
Respiratory Protection: For weighing and handling of the solid compound, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation.
A general workflow for handling potent compounds like this compound is outlined below:
Experimental Protocols
3.1. Preparation of Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-labeling: Label all tubes and vials with the compound name, concentration, solvent, and date of preparation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
3.2. In Vitro Cell Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare a series of working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated PPE (gloves, lab coats), pipette tips, and plasticware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and cell culture medium containing the inhibitor should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for handling the compound must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: All work surfaces and equipment should be decontaminated after use. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is a common practice for deactivating many cytotoxic compounds. However, the efficacy of this for this compound has not been confirmed. Always consult your institution's environmental health and safety office for specific guidance on decontamination and disposal procedures.
Signaling Pathway
This compound targets the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key node in cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of IGF-1R blocks the downstream activation of two major pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
